trans-Stilbene-13C2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H12 |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
[(E)-2-phenyl(1,2-13C2)ethenyl]benzene |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i11+1,12+1 |
InChI Key |
PJANXHGTPQOBST-TYBRUWTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[13CH]=[13CH]/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of trans-Stilbene-13C2
This technical guide provides a comprehensive overview of the core chemical properties of trans-Stilbene-13C2, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, spectral data, and relevant experimental protocols for the synthesis and analysis of this isotopically labeled compound.
Core Chemical and Physical Properties
This compound is the isotopically labeled form of trans-stilbene (B89595), where the two vinylic carbons are replaced with the stable carbon-13 isotope. This labeling makes it an invaluable tool in various research applications, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1] Its chemical behavior is nearly identical to that of its unlabeled counterpart, with the primary difference being its molecular weight.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its unlabeled analogue, trans-stilbene.
| Property | This compound | trans-Stilbene |
| Molecular Formula | C₁₂¹³C₂H₁₂[2] | C₁₄H₁₂ |
| Molecular Weight | 182.23 g/mol [3] | 180.25 g/mol [4] |
| Appearance | White to off-white crystalline solid[4][5] | White crystalline solid[4] |
| Melting Point | Not explicitly stated for labeled, but expected to be very close to 122-125 °C | 122-125 °C[4][6] |
| Boiling Point | Not explicitly stated for labeled, but expected to be very close to 305-307 °C | 305-307 °C at 760 mmHg[4][6] |
| Solubility | Soluble in DMSO (10 mM)[2] | Insoluble in water; slightly soluble in ethanol (B145695); soluble in ether and benzene.[7] |
| IUPAC Name | [(E)-2-phenyl(1,2-¹³C₂)ethenyl]benzene[3] | (E)-1,2-diphenylethene[4] |
| CAS Number | 153610-50-5[2] | 103-30-0[4] |
Spectral Data
The isotopic labeling of this compound is most clearly distinguished by its mass spectrum and 13C NMR spectrum.
| Spectral Data | This compound | trans-Stilbene |
| Mass Spectrum | Molecular ion peak (M+) at m/z 182. | Molecular ion peak (M+) at m/z 180. |
| ¹³C NMR Spectrum | The signals for the vinylic carbons will exhibit ¹³C-¹³C coupling. | Shows distinct peaks for the vinylic and aromatic carbons.[8][9] |
| Raman Spectrum | Ground state (S₀) and excited state (S₁) spectra have been measured.[10] | Well-characterized Raman spectra are available for both ground and excited states. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of stilbene (B7821643) derivatives are crucial for their application in research. The following sections provide illustrative protocols.
Synthesis of trans-Stilbene (Wittig Reaction)
The Wittig reaction is a widely used method for the synthesis of alkenes, including trans-stilbene. To synthesize this compound, one would start with ¹³C-labeled precursors. For instance, a ¹³C-labeled benzyltriphenylphosphonium (B107652) salt could be reacted with benzaldehyde. The following is a general protocol for the synthesis of unlabeled trans-stilbene, which can be adapted for the labeled version.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
95% Ethanol
Procedure:
-
In a 50-mL round-bottom flask, combine 3.8 g of benzyltriphenylphosphonium chloride, 1 mL of benzaldehyde, and 10 mL of dichloromethane.
-
Add a stir bar and heat the mixture to a gentle reflux with stirring.
-
Once refluxing, add 1.5 mL of 50% sodium hydroxide solution dropwise over 10 minutes, ensuring vigorous stirring to promote mixing of the two phases.
-
Continue refluxing with stirring for 30 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of water, 15 mL of saturated aqueous sodium bisulfite, and finally with 10 mL of water until the organic layer is neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.[11]
Synthesis of trans-Stilbene (Heck Reaction)
The Heck reaction provides a palladium-catalyzed method for C-C bond formation and is another common route to synthesize stilbenes with high trans-selectivity.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A base (e.g., triethylamine (B128534) or potassium carbonate)
-
A solvent (e.g., DMF or acetonitrile)
General Procedure:
-
To a reaction vessel, add the aryl halide, styrene (1.1 equivalents), Pd(OAc)₂ (1-5 mol%), and PPh₃ (2-10 mol%).
-
Add the base (1.5-2 equivalents) and the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-140 °C for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield trans-stilbene.
Purification of trans-Stilbene
Fractional crystallization is an effective method for purifying trans-stilbene and separating it from its cis-isomer and other impurities.
Procedure:
-
Dissolve the crude stilbene mixture in a minimal amount of a hot solvent, such as ethanol.
-
Allow the solution to cool slowly to room temperature. The less soluble trans-stilbene will crystallize out first.
-
Collect the crystals by vacuum filtration.
-
The purity of the crystals can be further enhanced by repeating the recrystallization process.[12]
-
For very high purity, vacuum distillation can be employed, distilling at a pressure of less than 4 mm of mercury and a temperature between 129 to 136 °C.[4]
Analytical Protocols
Sample Preparation:
-
Dissolve approximately 10-20 mg of the trans-stilbene sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: Bruker AV-400 (or equivalent)
-
Frequency: 100 MHz for ¹³C
-
Pulse Program: Standard ¹³C observation with proton decoupling
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (ns): 1024 or more, depending on the sample concentration.
-
Referencing: The solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
Sample Preparation:
-
Prepare a dilute solution of the stilbene sample in a volatile organic solvent like dichloromethane or hexane.
Instrument Parameters (Illustrative):
-
Gas Chromatograph: Agilent 7890A (or equivalent)
-
Mass Spectrometer: Agilent 5975C (or equivalent)
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C for 2 minutes, then ramp at 5 °C/min to 210 °C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical workflow for the analytical characterization of this compound.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. functmaterials.org.ua [functmaterials.org.ua]
- 11. Solved The Wittig reaction: synthesis of E-stilbene. LAB 7 | Chegg.com [chegg.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of trans-Stilbene-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of trans-Stilbene-13C2, a valuable isotopically labeled compound for a range of research applications, including mechanistic studies and as an internal standard in quantitative analyses.[1] This document details established synthetic methodologies, purification protocols, and characterization data.
Synthesis of this compound
The introduction of two 13C atoms into the stilbene (B7821643) backbone can be strategically achieved through various synthetic routes. The Wittig reaction is a widely employed and versatile method for forming the carbon-carbon double bond of stilbenes, offering good control over stereoselectivity.[2][3][4] Alternative methods such as the McMurry and Heck reactions also provide viable pathways.[3][5][6][7]
Wittig Reaction
The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[2][3][4] For the synthesis of this compound, this typically involves the reaction of a 13C-labeled benzyltriphenylphosphonium (B107652) salt with benzaldehyde (B42025), or a 13C-labeled benzaldehyde with benzyltriphenylphosphonium bromide. To achieve the desired this compound, where the isotopic labels are on the double bond, one of the precursors must contain the 13C label at the benzylic carbon or the carbonyl carbon.
A general workflow for the Wittig synthesis of this compound is depicted below:
Caption: General workflow for the Wittig synthesis of this compound.
Experimental Protocol: Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and the nature of the starting materials.
Materials:
-
[α-13C]-Benzyltriphenylphosphonium bromide
-
Benzaldehyde
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))[2]
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, Sodium hydride (NaH))
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend [α-13C]-benzyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of a strong base (e.g., n-BuLi) dropwise to the suspension. The formation of the ylide is often indicated by a distinct color change (typically to a deep red or orange). Allow the mixture to stir at 0 °C for 1 hour.[2]
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
McMurry Reaction
The McMurry reaction provides a method for the reductive coupling of two carbonyl compounds to form an alkene.[6][8] For the synthesis of this compound, this would involve the coupling of two molecules of 13C-labeled benzaldehyde. This method is particularly useful for creating symmetrical alkenes.
A simplified representation of the McMurry reaction is shown below:
Caption: Simplified workflow of the McMurry reaction for this compound synthesis.
Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][7][9] To synthesize this compound, one could couple a 13C-labeled aryl halide with styrene (B11656) or an aryl halide with 13C-labeled styrene.
Purification of this compound
The crude product from the synthesis will contain a mixture of cis- and trans-stilbene (B89595) isomers, unreacted starting materials, and byproducts such as triphenylphosphine oxide (in the case of the Wittig reaction).[2][10] Purification is essential to isolate the desired trans-isomer with high purity.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[11] For trans-stilbene, ethanol (B145695) or a mixture of ethanol and water is often used as the recrystallization solvent.[2] The trans-isomer is typically less soluble than the cis-isomer and other impurities at lower temperatures, allowing for its selective crystallization.[10]
Experimental Protocol: Recrystallization of this compound
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystals of trans-stilbene should begin to form.
-
To maximize the yield, place the flask in an ice bath for about 20 minutes to complete the crystallization.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the purified crystals in a desiccator or under vacuum.
Column Chromatography
For a more rigorous purification, especially to separate the cis- and trans-isomers effectively, column chromatography is employed.[12] Silica gel or alumina (B75360) can be used as the stationary phase, with a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate. The trans-isomer, being less polar, will typically elute before the cis-isomer.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause degradation of the sample.[13][14][15] This method has been successfully applied to the separation and purification of various stilbene derivatives.[13][14][15]
A general workflow for the purification process is outlined below:
Caption: General purification workflow for this compound.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
Spectroscopic Data
Table 1: Spectroscopic Data for trans-Stilbene
| Technique | Observed Data | Reference |
| 13C NMR (CDCl3) | δ (ppm): 127.0, 128.1, 129.1, 129.2, 137.8. The signals for the 13C-labeled carbons will show enhanced intensity and potentially coupling. | [16][17] |
| Mass Spec. (EI) | m/z: 182 (M+2 for 13C2), reflecting the incorporation of two 13C atoms. The fragmentation pattern will be similar to unlabeled trans-stilbene. | [18][19][20] |
| 1H NMR (CDCl3) | δ (ppm): 7.60 (d, J=1.0 Hz, 4H), 7.43 (t, J=7.5 Hz, 4H), 7.32 (t, J=7.2 Hz, 2H), 7.19 (s, 2H). The vinylic protons will show coupling to the adjacent 13C atoms. | [16] |
Physical and Purity Data
Table 2: Physical and Purity Data for trans-Stilbene
| Property | Value | Reference |
| Melting Point | 122-125 °C | [10][21] |
| Purity (Post-Recrystallization) | >98% (typically) | [2] |
| Purity (Post-Chromatography) | >99% | [13][14] |
| Yield (Wittig Reaction) | 9-99% (highly dependent on substrate and conditions) |
Note: The exact chemical shifts in 13C NMR and the coupling constants in 1H NMR will be the definitive indicators of successful 13C labeling at the desired positions. The mass spectrum will confirm the incorporation of the isotopic labels. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. McMurry reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction: Synthesis of Trans-Stilbene - 980 Words | Studymode [studymode.com]
- 11. US2674636A - Method in purifying trans-stilbene - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]
- 18. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
trans-Stilbene-13C2 CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
This document provides key technical information for the isotopically labeled compound, trans-Stilbene-13C2.
Chemical Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| trans-Stilbene-alpha,beta-13C2 | 153610-50-5[1][2] | C₁₂¹³C₂H₁₂[2] | 182.23 g/mol [2] |
Commercial Suppliers
The following companies are potential suppliers of this compound. Availability and pricing should be confirmed directly with the vendors.
| Supplier | Website | Notes |
| C/D/N Isotopes | cdnisotopes.com | Listed as trans-Stilbene-alpha,beta-13C2.[1] |
| Analytical Standard Solutions (A2S) | a2s-analytical-standard-solutions.com | Product code S527.[3] |
| MedchemExpress | medchemexpress.com | Also referred to as (E)-Stilbene-13C2.[4] |
| Immunomart | immunomart.com | Product ID HY-128793S.[2] |
| InvivoChem | invivochem.com | Lists this compound as a related product.[5] |
Experimental Applications
This compound serves as a stable isotope-labeled internal standard for use in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its primary application is as a tracer in metabolic studies and pharmacokinetic research.[4]
Workflow for Sourcing a Chemical Standard
The following diagram illustrates a typical workflow for identifying and procuring a chemical standard like this compound for research purposes.
Caption: Workflow for Chemical Standard Procurement.
References
A Technical Guide to the Physical Characteristics of 13C Labeled trans-Stilbene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of 13C labeled trans-stilbene (B89595). The information is intended to support research and development activities where isotopic labeling is utilized for mechanistic studies, metabolic tracking, and quantitative analysis.
Core Physical and Chemical Properties
trans-Stilbene, a diarylethene, exists as two stereoisomers, with the trans (E) isomer being the more stable, crystalline solid at room temperature.[1] The introduction of 13C isotopes, typically at the vinylic positions (α,β), results in a predictable increase in molecular weight while minimally affecting the bulk physical properties such as melting point, boiling point, and solubility. These isotopologues are invaluable as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS and as tracers in various studies.[2]
Below is a summary of the key physical and chemical properties for both unlabeled and 13C labeled trans-stilbene.
| Property | Unlabeled trans-Stilbene | trans-Stilbene-alpha,beta-13C2 | Data Source(s) |
| Molecular Formula | C₁₄H₁₂ | ¹²C₁₂¹³C₂H₁₂ | [1][3] |
| Molecular Weight | 180.25 g/mol | 182.23 g/mol | [1][3] |
| Exact Mass | 180.0939 g/mol | 182.1006 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | Not explicitly stated, expected to be similar to unlabeled | [1][5][6] |
| Melting Point | 122-125 °C | Not explicitly stated, expected to be very similar to unlabeled | [1][5][7] |
| Boiling Point | 305-307 °C at 760 mmHg | Not explicitly stated, expected to be very similar to unlabeled | [1][5][7] |
| Density | 0.97 g/mL at 25 °C | Not explicitly stated, expected to be very similar to unlabeled | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, benzene, and ether. | 10 mM in DMSO | [6][8] |
| Refractive Index | 1.6264 at 17 °C | Not explicitly stated, expected to be very similar to unlabeled | [5] |
| LogP | 4.81 | Not explicitly stated, expected to be very similar to unlabeled | [6] |
Spectroscopic Data
The primary analytical distinction for 13C labeled trans-stilbene lies in its spectroscopic signatures, particularly in NMR and vibrational spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum of unlabeled trans-stilbene shows distinct chemical shifts for the different carbon environments. For 13C labeled trans-stilbene, the labeled positions will exhibit significantly enhanced signals and may show coupling with adjacent nuclei.
| Carbon Position | Unlabeled trans-Stilbene Chemical Shift (δ, ppm) in CDCl₃ | Expected Observations for trans-Stilbene-alpha,beta-13C2 | Data Source(s) for Unlabeled |
| Vinylic (α, β) | 129.2 | Strong, enhanced signals; potential ¹³C-¹³C coupling | [9] |
| Phenyl C1 (ipso) | 137.8 | No significant change | [9] |
| Phenyl C2, C6 | 127.0 | No significant change | [9] |
| Phenyl C3, C5 | 129.1 | No significant change | [9] |
| Phenyl C4 | 128.1 | No significant change | [9] |
Vibrational Spectroscopy (Raman)
Femtosecond stimulated Raman spectroscopy has been used to study the ground (S₀) and excited (S₁) electronic states of trans-stilbene and its isotopomers, including the 13C₂ variant.[10][11] These studies are crucial for understanding the dynamics of photoisomerization.[10] The ground-state Raman spectra for the 13C₂ isotopomer have been measured and are available for detailed vibrational mode analysis.[10][11]
Experimental Protocols
Synthesis of trans-Stilbenes
A variety of synthetic methods can be employed to produce trans-stilbenes, including:
-
Wittig Reaction: A common method involving the reaction of a phosphonium (B103445) salt with an aromatic aldehyde.[12]
-
Heck Reaction: A palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[12][13]
-
McMurry Reaction: A reductive coupling of two ketone or aldehyde molecules.[13]
-
Phosphine-Catalyzed Coupling: A method involving the homo-coupling of benzylic halides.[14]
-
Hydrogenation of Diphenylacetylene: Selective hydrogenation can yield trans-stilbene.[15]
For the synthesis of 13C labeled trans-stilbene, the appropriate starting materials would need to be synthesized with the 13C label in the desired position(s).
Characterization by NMR Spectroscopy
A representative protocol for obtaining a ¹³C NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the trans-stilbene sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Acquisition Parameters: Standard ¹³C NMR acquisition parameters are employed, which may include proton decoupling to simplify the spectrum. The number of scans will depend on the sample concentration.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 13C labeled trans-stilbene.
References
- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-Stilbene-alpha,beta-13C2 | C14H12 | CID 101756054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRANS-STILBENE | 103-30-0 [chemicalbook.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. immunomart.com [immunomart.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of trans-Stilbene-13C2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trans-Stilbene-13C2 in various organic solvents. Given that the isotopic labeling with Carbon-13 has a negligible effect on the physicochemical properties of the molecule, the solubility data for the unlabeled trans-stilbene (B89595) is presented here as a reliable proxy for this compound. This document is intended to be a valuable resource for researchers utilizing this isotopically labeled compound in their work.
Core Topic: Solubility of this compound
This compound is a labeled form of trans-stilbene, an organic compound with a diarylethene structure. It is a white crystalline solid at room temperature.[1] Its nonpolar nature, stemming from the two phenyl rings and the ethylene (B1197577) bridge, dictates its solubility characteristics. Generally, trans-stilbene is highly soluble in nonpolar organic solvents and sparingly soluble in polar solvents.[1][2]
Applications in Research and Drug Development
Stable isotope-labeled compounds like this compound are valuable tools in drug development and metabolic research. They are primarily used as tracers for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[3] The stilbene (B7821643) scaffold itself is a privileged structure in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antioxidant agents.[4] Some trans-stilbene analogues have been investigated as potent and selective inhibitors of human cytochrome P450 enzymes, which are crucial in drug metabolism.
Quantitative Solubility Data
The following table summarizes the experimental mole fraction solubilities of trans-stilbene in a range of organic solvents at 25.0 °C. This data is derived from studies where fairly reasonable estimates of saturation mole fraction solubilities were obtained.[5][6]
| Solvent | Functional Group | Mole Fraction Solubility (XA) |
| n-Hexane | Alkane | 0.0189 |
| n-Heptane | Alkane | 0.0217 |
| n-Octane | Alkane | 0.0246 |
| n-Nonane | Alkane | 0.0279 |
| n-Decane | Alkane | 0.0315 |
| n-Hexadecane | Alkane | 0.0489 |
| Cyclohexane | Alkane | 0.0441 |
| Methylcyclohexane | Alkane | 0.0398 |
| 2,2,4-Trimethylpentane | Alkane | 0.0139 |
| tert-Butylcyclohexane | Alkane | 0.0358 |
| Squalane | Alkane | 0.0384 |
| Dibutyl Ether | Ether | 0.1197 |
| Tetrahydrofuran | Ether | 0.1934 |
| 1,4-Dioxane | Ether | 0.1489 |
| 1-Propanol | Alcohol | 0.0089 |
| 2-Propanol | Alcohol | 0.0069 |
| 1-Butanol | Alcohol | 0.0108 |
| 2-Butanol | Alcohol | 0.0081 |
| 2-Methyl-1-propanol | Alcohol | 0.0075 |
| 2-Methyl-2-propanol | Alcohol | 0.0112 |
| 1-Octanol | Alcohol | 0.0199 |
| Benzene | Aromatic | Soluble[7][8] |
| Toluene | Aromatic | - |
| Chloroform | Halogenated | - |
| Ether (Diethyl Ether) | Ether | Soluble[7] |
| Ethanol | Alcohol | Slightly Soluble[7] |
| Water | - | Insoluble[7][8] |
Note: Qualitative solubility data from various sources is included for solvents where quantitative data was not found in the primary reference.
Experimental Protocols
The determination of trans-stilbene solubility in the aforementioned studies typically involves the following experimental methodology:
Gravimetric and Spectrophotometric Analysis
A common method for determining the solubility of a solid in a solvent involves preparing a saturated solution and then quantifying the solute concentration.
Protocol:
-
Sample Preparation: An excess amount of trans-stilbene is added to the solvent of interest in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25.0 °C) for a sufficient period to ensure equilibrium is reached. This can be verified by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
Sample Withdrawal and Filtration: A known volume of the saturated solution is carefully withdrawn using a heated syringe to prevent precipitation and filtered to remove any undissolved solid.
-
Solvent Evaporation: The solvent in the filtered sample is evaporated to leave the solid solute.
-
Quantification: The mass of the dissolved solute is determined gravimetrically. Alternatively, the saturated solution can be diluted with a suitable solvent, and the concentration can be determined spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 294 nm for trans-stilbene) and using a calibration curve.[9]
Visualizations
The following diagrams illustrate the logical workflow for the application of this compound in drug development and a general workflow for solubility determination.
Caption: Workflow for utilizing this compound as a tracer in drug development.
Caption: General experimental workflow for determining the solubility of a solid compound.
References
- 1. (E)-Stilbene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. trans-Stilbene [chembk.com]
- 8. trans-Stilbene, 98% | Fisher Scientific [fishersci.ca]
- 9. digital.library.unt.edu [digital.library.unt.edu]
1H and 13C NMR signal assignment for trans-Stilbene-13C2
An In-depth Technical Guide to the ¹H and ¹³C NMR Signal Assignment of trans-Stilbene-¹³C₂
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) signal assignments for trans-stilbene (B89595), with a specific focus on its isotopically labeled counterpart, trans-stilbene-¹³C₂. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quantitative analysis.
Introduction to trans-Stilbene and Isotopic Labeling
trans-Stilbene is a diarylethene, a hydrocarbon consisting of a trans ethene double bond substituted with a phenyl group on each of the carbon atoms of the double bond. It serves as a fundamental building block in the synthesis of various compounds, including dyes and pharmaceuticals. Isotopic labeling of molecules, such as the introduction of ¹³C, is a powerful technique in NMR spectroscopy. trans-Stilbene-¹³C₂ is utilized as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS[1]. The incorporation of ¹³C nuclei allows for more precise tracking and quantification and can provide deeper insights into molecular structure and reaction mechanisms through the observation of carbon-proton and carbon-carbon coupling constants.
¹H NMR Signal Assignment
The ¹H NMR spectrum of trans-stilbene is characterized by signals in both the aromatic and olefinic regions. The symmetry of the molecule simplifies the spectrum.
Unlabeled trans-Stilbene: The vinylic protons of the double bond in trans-stilbene are chemically equivalent and typically appear as a singlet.[2] The phenyl groups also exhibit symmetry, resulting in signals that can be assigned to the ortho, meta, and para protons. The chemical shift for the alkene hydrogens in trans-stilbene is generally observed around 6.99 ppm to 7.19 ppm.[2][3][4][5][6] The aromatic protons resonate in the range of 7.21 ppm to 7.60 ppm.[2][7][8] A typical coupling constant for the trans-alkene protons is in the range of 11-19 Hz.[3][5][6]
trans-Stilbene-¹³C₂: For trans-stilbene-¹³C₂, where the two vinylic carbons are labeled with ¹³C, the ¹H NMR spectrum will show additional features. The signal for the vinylic protons will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹JCH). Furthermore, smaller satellite peaks will flank the main aromatic signals due to long-range coupling between the aromatic protons and the labeled vinylic carbons.
Table 1: ¹H NMR Data for trans-Stilbene and Expected Data for trans-Stilbene-¹³C₂ (Vinylic Labeling)
| Proton Assignment | Unlabeled trans-Stilbene Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Expected trans-Stilbene-¹³C₂ Chemical Shift (δ) ppm | Expected Multiplicity & Coupling |
| Vinylic (2H) | ~7.10 | Singlet | - | ~7.10 | Doublet, ¹JCH ≈ 150-160 Hz |
| Aromatic (para, 2H) | ~7.26 | Triplet | ~7.2 | ~7.26 | Triplet |
| Aromatic (meta, 4H) | ~7.36 | Triplet | ~7.5 | ~7.36 | Triplet |
| Aromatic (ortho, 4H) | ~7.51 | Doublet | ~7.5 | ~7.51 | Doublet with ¹³C satellites |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. The expected data for the labeled compound is a prediction based on typical coupling constants.
¹³C NMR Signal Assignment
The ¹³C NMR spectrum of trans-stilbene is relatively simple due to its symmetry, showing four distinct signals.
Unlabeled trans-Stilbene: The spectrum displays signals for the vinylic carbon and the three chemically non-equivalent carbons of the phenyl rings (ipso, ortho/meta, and para). The chemical shifts are typically observed at approximately 127.0 ppm, 128.1 ppm, 129.1 ppm, and 137.8 ppm.[2]
trans-Stilbene-¹³C₂: In the ¹³C NMR spectrum of trans-stilbene-¹³C₂ (with vinylic labeling), the signal corresponding to the vinylic carbons will be significantly enhanced in intensity. If the two labeled carbons are adjacent, a one-bond carbon-carbon coupling (¹JCC) would be observed, splitting the signal into a doublet (if another ¹³C is not present) or a more complex pattern in a fully labeled molecule.
Table 2: ¹³C NMR Data for trans-Stilbene and Expected Data for trans-Stilbene-¹³C₂ (Vinylic Labeling)
| Carbon Assignment | Unlabeled trans-Stilbene Chemical Shift (δ) ppm | Expected trans-Stilbene-¹³C₂ Chemical Shift (δ) ppm | Expected Features |
| Vinylic | ~129.2 | ~129.2 | Greatly enhanced intensity, potential ¹JCC coupling |
| Aromatic (ortho/meta) | ~127.0, ~128.1 | ~127.0, ~128.1 | Unchanged |
| Aromatic (para) | ~129.1 | ~129.1 | Unchanged |
| Aromatic (ipso) | ~137.8 | ~137.8 | Unchanged |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of trans-stilbene and its labeled analogues.
1. Sample Preparation:
-
Dissolve 5-10 mg of the trans-stilbene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[2][7]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds (for qualitative analysis); 5 times the longest T₁ for quantitative analysis.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C and longer relaxation times.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the signals for quantitative analysis.
Visualizations
Molecular Structure and Numbering
The structure of trans-stilbene with IUPAC numbering is essential for unambiguous signal assignment. The vinylic carbons are designated as Cα and Cα'.
Caption: Molecular structure of trans-stilbene with IUPAC numbering.
NMR Signal Assignment Workflow
The logical flow for assigning NMR signals involves a combination of one-dimensional and two-dimensional NMR experiments.
Caption: Workflow for NMR signal assignment of labeled molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. brainly.com [brainly.com]
- 4. organic chemistry - Percentage of trans-stilbene traces in cis-stilbene H NMR - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solved The starting material for this reaction is | Chegg.com [chegg.com]
- 6. chegg.com [chegg.com]
- 7. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]
- 8. TRANS-STILBENE(103-30-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of trans-Stilbene-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of trans-Stilbene-13C2. Given that this compound is a stable isotope-labeled compound, its fragmentation behavior is analogous to its unlabeled counterpart, with specific fragments exhibiting a mass shift of +2 m/z. This guide outlines the experimental protocols for acquiring the mass spectrum, presents the fragmentation data in a clear, tabular format, and visualizes the fragmentation pathway.
Introduction
This compound, or (E)-1,2-diphenyl-[1,2-13C2]ethene, is a valuable internal standard for quantitative mass spectrometry assays. Its chemical properties are nearly identical to unlabeled trans-stilbene (B89595), but its increased mass allows for clear differentiation in a mass spectrometer. Understanding its fragmentation pattern is crucial for developing robust analytical methods, ensuring accurate quantification, and interpreting mass spectral data in complex matrices. This guide is based on the well-established fragmentation of unlabeled trans-stilbene, with the necessary adjustments for the isotopic labeling.
Experimental Protocols
The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.
2.2. Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
GC Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
2.3. Mass Spectrometry (MS) Conditions [1]
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
-
Scan Speed: 1000 amu/s
Data Presentation: Fragmentation Pattern
The electron ionization of this compound results in a molecular ion ([M]+•) at m/z 182. This molecular ion then undergoes a series of fragmentation events, leading to the formation of various daughter ions. The expected fragmentation pattern, based on the known fragmentation of unlabeled trans-stilbene, is summarized in the table below. The m/z values for fragments containing the two 13C atoms are shifted by +2 compared to the unlabeled compound.
| m/z (this compound) | Proposed Fragment Ion | Relative Intensity (%) |
| 182 | [C12(13C)2H12]+• (Molecular Ion) | 100.0 |
| 181 | [M-H]+ | 80.9 |
| 180 | [M-2H]+• | 43.6 |
| 179 | [M-3H]+ | 5.9 |
| 167 | [M-CH3]+ | 31.3 |
| 154 | [C11(13C)H10]+• | 6.5 |
| 153 | [C11(13C)H9]+ | 3.3 |
| 104 | [C7(13C)H6]+• | 7.0 |
| 91 | [C7H7]+ | 2.2 |
| 77 | [C6H5]+ | 5.7 |
Note: The relative intensities are based on the published spectrum of unlabeled trans-stilbene and are expected to be very similar for the 13C2-labeled analogue.[1]
Visualization of the Fragmentation Pathway
The fragmentation of the this compound molecular ion primarily proceeds through several key pathways, which are visualized in the following diagram. The diagram illustrates the logical relationships between the precursor ion and its major fragment ions.
Description of Key Fragmentation Steps:
-
Loss of a Hydrogen Radical (- H•): A common fragmentation pathway for aromatic compounds, leading to the formation of the [M-H]+ ion at m/z 181.
-
Loss of a Methyl Radical (- •CH3): This rearrangement-based fragmentation results in the stable ion at m/z 167.
-
Loss of Acetylene (B1199291) (- C2H2): The ion at m/z 180 can lose an acetylene molecule to form the fragment at m/z 154.
-
Cleavage to Tropylium (B1234903) and Phenyl Ions: The molecule can cleave to form the tropylium ion ([C7H7]+) at m/z 91, which can further fragment to the phenyl ion ([C6H5]+) at m/z 77.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to develop and validate analytical methods for the quantification of stilbene (B7821643) derivatives and related compounds in various scientific and drug development applications.
References
Unveiling the Photochemical Landscape of trans-Stilbene-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photoisomerization of stilbene (B7821643) has long served as a canonical example in the study of photochemical reactions, providing fundamental insights into the dynamics of molecular transformations on ultrafast timescales. The introduction of isotopic labels, such as Carbon-13, into the stilbene framework offers a powerful tool to probe the subtle mechanistic details of these reactions. This technical guide provides an in-depth exploration of the photochemical properties of trans-Stilbene-13C2, focusing on the core data, experimental methodologies, and reaction pathways. This information is critical for researchers in physical chemistry, photobiology, and drug development who utilize photoswitchable molecules and require a precise understanding of their behavior upon photoexcitation.
Core Photochemical Properties
The central photochemical event for trans-stilbene (B89595) and its isotopologues is the isomerization around the central ethylenic double bond upon absorption of ultraviolet light, leading to the formation of cis-stilbene (B147466). This process occurs from the first excited singlet state (S1) and is characterized by its high speed and efficiency. The substitution with ¹³C at the ethylenic carbons is expected to introduce a kinetic isotope effect, subtly altering the rates of the photochemical and photophysical processes compared to the unlabeled molecule.
Quantitative Data
While extensive quantitative data exists for trans-stilbene, specific values for the photoisomerization quantum yield and excited-state lifetime of this compound are not extensively reported in the literature. However, the foundational study by Dobryakov et al. (2012) provides key spectroscopic data and allows for inferences regarding the impact of ¹³C substitution.[1][2][3] The following tables summarize the known quantitative data for trans-stilbene, which serves as a benchmark, and discusses the anticipated effects of ¹³C labeling.
Table 1: Photophysical and Photochemical Properties of trans-Stilbene in Solution
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | ~295-310 nm | Hexane/Ethanol | [4] |
| Molar Extinction Coefficient (ε) at λmax | ~28,000 - 34,000 M⁻¹cm⁻¹ | Hexane/Ethanol | [4] |
| Fluorescence Emission Maximum | ~340-350 nm | Hexane | [4] |
| Fluorescence Quantum Yield (Φf) | ~0.04 - 0.05 | Hexane | [4] |
| trans → cis Isomerization Quantum Yield (Φt→c) | ~0.4 - 0.5 | Various | [5] |
| Excited State (S1) Lifetime (τ) | ~55 - 100 ps | Hexane | [2][6] |
Note on ¹³C Isotope Effects:
The substitution of ¹²C with ¹³C at the ethylenic carbons increases the reduced mass of the vibrational modes involving these atoms. This is expected to have a measurable impact on the rates of photochemical and photophysical processes, a phenomenon known as the kinetic isotope effect (KIE).[7] Specifically for trans-stilbene photoisomerization, the key reaction coordinate involves torsion around the C=C bond. A heavier isotopic substitution at this position would likely lead to:
-
A slightly longer excited-state lifetime (τ): The increased mass could slow down the torsional motion leading to the conical intersection where decay to the ground state and isomerization occur.
-
A potential change in the photoisomerization quantum yield (Φt→c): The alteration of the vibrational landscape could affect the branching ratio between isomerization and other decay pathways such as fluorescence and internal conversion. Studies on deuterated stilbenes have shown that isotopic substitution at the vinyl positions can indeed influence the excited-state lifetime and fluorescence yields.[2]
Experimental Protocols
The investigation of the ultrafast photochemical properties of this compound relies on sophisticated spectroscopic techniques capable of resolving molecular dynamics on the femtosecond to picosecond timescale. The primary methods employed are Femtosecond Stimulated Raman Spectroscopy (FSRS) and Transient Absorption Spectroscopy.
Femtosecond Stimulated Raman Spectroscopy (FSRS)
FSRS is a powerful technique that provides time-resolved vibrational spectra of molecules in their excited states, offering detailed structural information during a photochemical reaction.[8][9]
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., hexane) is prepared. The concentration is optimized to provide a good signal-to-noise ratio while avoiding aggregation (typically in the millimolar range). The solution is continuously flowed through a sample cell to prevent photodegradation.[3]
-
Photoexcitation (Pump Pulse): An ultrashort laser pulse (femtosecond) is used to excite the this compound molecules from the ground electronic state (S0) to the first excited state (S1). The wavelength of the pump pulse is tuned to the absorption maximum of the molecule (e.g., ~315 nm).
-
Raman Probing (Raman Pump and Probe Pulses): A pair of time-delayed laser pulses, a picosecond Raman pump and a femtosecond probe pulse, are used to generate the stimulated Raman spectrum of the excited molecules. The time delay between the excitation pump and the Raman probe pulses is varied to obtain a series of vibrational spectra at different points in time after photoexcitation.
-
Data Acquisition and Analysis: The stimulated Raman signal is detected by a spectrometer. The resulting data provides a time-resolved map of the vibrational frequencies of the molecule as it evolves in the excited state, revealing changes in molecular structure during the isomerization process. The ground-state Raman spectra of this compound have been reported for the first time by Dobryakov et al. (2012), providing a crucial reference for interpreting the excited-state spectra.[1][2][3]
Transient Absorption Spectroscopy
Transient absorption spectroscopy measures the changes in the absorption of a sample after photoexcitation, providing information about the lifetime of excited states and the formation of transient species.
Methodology:
-
Sample Preparation: Similar to FSRS, a dilute solution of this compound is prepared and flowed through a sample cell.
-
Photoexcitation (Pump Pulse): A femtosecond pump pulse excites the sample.
-
Probing (Probe Pulse): A time-delayed, broadband femtosecond "white-light" continuum pulse is passed through the sample.
-
Data Acquisition and Analysis: The difference in the absorption spectrum of the probe light with and without the pump pulse is measured as a function of the time delay. This provides information on the decay of the excited state of trans-stilbene and the appearance of any intermediate species.
Signaling Pathways and Experimental Workflows
The photochemical processes of this compound can be visualized through reaction pathways and experimental workflows.
Photochemical Reaction Pathway of trans-Stilbene
The photoisomerization of trans-stilbene proceeds through a well-established mechanism involving rotation around the central double bond in the excited state.
Caption: Photoisomerization pathway of trans-stilbene.
Experimental Workflow for Femtosecond Stimulated Raman Spectroscopy (FSRS)
The FSRS experiment follows a precise sequence of steps to capture the vibrational dynamics of the photoexcited molecule.
Caption: Experimental workflow for FSRS.
Conclusion
The study of this compound provides a nuanced view into the well-established photochemistry of stilbene. While a complete quantitative dataset for this specific isotopologue remains to be fully elucidated, the available spectroscopic information, particularly from Femtosecond Stimulated Raman Spectroscopy, confirms its utility as a probe for understanding the intricate dynamics of photoisomerization. The anticipated kinetic isotope effects on the excited-state lifetime and quantum yields underscore the importance of isotopic labeling in dissecting complex reaction mechanisms. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals to further explore and utilize the photochemical properties of this compound in their respective fields.
References
- 1. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] A convenient method of measuring quantum yields of photoisomerization of trans-stilbene | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Photophysics of trans-Stilbene-13C2: A Technical Guide to its Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Quantitative Photophysical Data
The fluorescence quantum yield (Φf) of trans-stilbene (B89595) is highly sensitive to its environment, particularly the solvent and temperature. This is primarily due to the competition between fluorescence and the process of trans-cis photoisomerization. In non-viscous solvents at room temperature, the isomerization pathway is highly efficient, leading to a low fluorescence quantum yield.[1]
The following table summarizes the reported fluorescence quantum yields for trans-stilbene and its deuterated isotopologue in various solvents. Understanding the behavior of the deuterated species can provide an indication of the potential impact of the heavier 13C isotope on the photophysics of trans-stilbene.
| Compound | Solvent | Temperature (°C) | Fluorescence Quantum Yield (Φf) | Reference |
| trans-Stilbene | Hexane | Room Temp. | 0.044 | [2] |
| trans-Stilbene | Hexane | 20 | ~0.038 | [3] |
| trans-Stilbene-α,α'-d2 | Hexane | 20 | ~0.06 | [3] |
| trans-Stilbene | n-Tetradecane | 20 | ~0.045 | [3] |
| trans-Stilbene-α,α'-d2 | n-Tetradecane | 20 | ~0.07 | [3] |
| trans-Stilbene | Methylcyclohexane/isohexane (2:1) | Room Temp. | 0.05 | [2] |
| trans-Stilbene | Glycerol | Room Temp. | 0.15 | [2] |
| trans-Stilbene | Glycerol | -25 to 65 | Marked increase with decreasing temperature | [1] |
Isotope Effect: The substitution of vinyl hydrogens with deuterium (B1214612) in trans-stilbene-d2 leads to a notable increase in the fluorescence quantum yield, approximately 50-60% higher than the unlabeled compound.[3] This "deuterium isotope effect" is attributed to a higher activation energy barrier for the radiationless decay pathway (torsional relaxation leading to isomerization) in the deuterated species.[3] While a direct correlation cannot be drawn without experimental data, it is plausible that the heavier 13C isotopes in trans-Stilbene-13C2 could similarly influence the vibrational modes involved in the non-radiative decay channels, potentially leading to a slightly higher fluorescence quantum yield compared to the unlabeled trans-stilbene.
Experimental Protocols for Fluorescence Quantum Yield Measurement
The determination of fluorescence quantum yield is a critical experimental procedure in photochemistry and is typically performed using a comparative method. This involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the steps for determining the relative fluorescence quantum yield of a sample, such as this compound, using a standard fluorophore.
Materials and Instrumentation:
-
Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Solvent: A suitable spectroscopic grade solvent in which both the sample and the standard are soluble and stable (e.g., hexane, ethanol).
-
Fluorescence Standard: A compound with a known and well-documented fluorescence quantum yield that absorbs at the excitation wavelength of the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol).
-
Sample: A solution of this compound of known concentration.
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the sample (this compound) and the fluorescence standard in the chosen solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[2]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to a value where both the sample and the standard absorb. For trans-stilbene, an excitation wavelength of around 290 nm is typically used.[2]
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).
-
Integrate the area under the corrected emission spectrum for each solution.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
Φf_std is the known quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Experimental Setup Example from Literature for trans-Stilbene:
-
Spectrofluorometer: Spex FluoroMax.[2]
-
Excitation Wavelength: 290 nm.[2]
-
Monochromator Slit Widths: 1 mm (spectral bandwidth of 4.25 nm).[2]
-
Data Interval: 0.5 nm.[2]
-
Integration Time: 2.0 sec.[2]
-
Sample Preparation: Samples prepared in 1 cm pathlength quartz cells with absorbance less than 0.1 at the excitation wavelength.[2]
-
Data Correction: Dark counts were subtracted, and the spectra were corrected for wavelength-dependent instrument sensitivity.[2]
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in fluorescence and its measurement can aid in understanding the complex interplay of photophysical events.
Caption: Jablonski diagram illustrating the photophysical processes of trans-stilbene.
Caption: Experimental workflow for determining fluorescence quantum yield.
Conclusion
The fluorescence quantum yield of this compound remains an uncharacterized but important photophysical parameter. Based on the behavior of its parent compound and deuterated isotopologues, it is expected to exhibit a low quantum yield in non-viscous solvents due to efficient photoisomerization. Isotopic substitution with 13C may lead to a slight increase in the quantum yield. The experimental determination of this value can be reliably achieved using the comparative method with a suitable fluorescence standard. This guide provides the necessary theoretical background and practical protocols for researchers to investigate the photophysical properties of this compound and other related molecules.
References
The Photoisomerization of trans-Stilbene-13C2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photoisomerization of trans-stilbene (B89595), with a specific focus on the potential photochemical behavior of its isotopically labeled analogue, trans-Stilbene-13C2. Stilbene (B7821643) photoisomerization is a classic example of a photochemical reaction involving a significant change in molecular geometry, proceeding through excited singlet and triplet states. Understanding the dynamics of this process is crucial for applications in molecular switches, photopharmacology, and materials science. This document details the underlying photochemical mechanisms, provides experimental protocols for inducing and analyzing the isomerization, and presents key photophysical data. Furthermore, it explores the potential kinetic isotope effects arising from 13C labeling of the ethylenic carbons, offering insights into the reaction coordinate and dynamics.
Introduction
Stilbene and its derivatives are renowned for their photochromic properties, reversibly converting between the trans (E) and cis (Z) isomers upon irradiation with light.[1] The trans isomer is typically more thermodynamically stable due to reduced steric hindrance.[1] The photoisomerization process is a fundamental topic in photochemistry, serving as a model system for understanding electronically excited states and their decay pathways. The switching between these two isomers with distinct geometries and electronic properties makes stilbene a core component in the design of photoswitchable molecules.
The introduction of isotopic labels, such as Carbon-13 (¹³C), into the stilbene backbone, specifically at the ethylenic carbons (this compound), provides a powerful tool for probing the reaction mechanism. Isotopic substitution can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). By studying the photoisomerization of this compound, researchers can gain deeper insights into the vibrational modes involved in the isomerization process and the nature of the transition state.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the principles and practical aspects of stilbene photoisomerization and the potential implications of isotopic labeling.
Photochemical and Photophysical Properties
The photoisomerization of trans-stilbene to cis-stilbene (B147466) is initiated by the absorption of a photon, leading to an electronically excited state. The subsequent relaxation pathways determine the efficiency of the isomerization process.
Mechanism of Photoisomerization
Upon UV irradiation, trans-stilbene is excited from its ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes:
-
Fluorescence: Radiative decay back to the trans-S₀ state, emitting a photon.
-
Intersystem Crossing (ISC): Transition to the triplet manifold (T₁).
-
Isomerization: Twisting around the central C=C double bond towards a perpendicular geometry, which is a key intermediate in the isomerization process.
The isomerization can proceed through both the singlet and triplet pathways. In the singlet pathway, the excited molecule twists to a "phantom" or perpendicular singlet state (¹p), which then decays non-radiatively to either the trans-S₀ or cis-S₀ ground state. The triplet pathway involves intersystem crossing to the triplet state (³t), followed by twisting to a perpendicular triplet state (³p*), and subsequent decay to the ground state manifold. For direct irradiation, the singlet pathway is generally considered dominant.
Potential Isotope Effects of ¹³C Labeling
The substitution of ¹²C with ¹³C at the ethylenic carbons of trans-stilbene increases the reduced mass of the vibrational modes involving these atoms. Studies on deuterium-labeled stilbene have shown that isotopic substitution at the ethylenic positions significantly slows down the rate of photoisomerization, whereas deuteration of the phenyl rings has a negligible effect. This indicates that the C-H (or in this case, C-¹³C) vibrational modes are coupled to the reaction coordinate for isomerization.
Therefore, it is anticipated that this compound will exhibit a kinetic isotope effect, with a potentially slower rate of photoisomerization compared to its unlabeled counterpart. This is because the increased mass will lower the frequency of the torsional and out-of-plane bending vibrations that are crucial for the twisting motion around the central double bond.
Quantitative Photophysical Data
The following tables summarize key photophysical data for trans- and cis-stilbene. Data for this compound is not widely available and is expected to show minor deviations from the unlabeled compound.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | Ref. |
| trans-Stilbene | Hexane | 294 | 34,010 | [2] |
| trans-Stilbene | 95% Ethanol | 295.5 | 29,000 | [2] |
| cis-Stilbene | Methanol (B129727) | ~280, ~220 | - | [3] |
Table 1: Absorption maxima (λ_abs) and molar extinction coefficients (ε) of stilbene isomers.
| Compound | Solvent | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) | Ref. |
| trans-Stilbene | Hexane | ~350 | 0.044 | ~100 ps | [2][4] |
| trans-Stilbene | Methylcyclohexane/isohexane | - | 0.05 | - | [2] |
| trans-Stilbene | Glycerol | - | 0.15 | - | [2] |
| cis-Stilbene | Various | - | Very low (<10⁻³) | ~1 ps | [4] |
Table 2: Fluorescence emission maxima (λ_em), quantum yields (Φ_f), and lifetimes (τ_f) of stilbene isomers.
| Process | Quantum Yield (Φ) | Conditions | Ref. |
| trans → cis | ~0.4 - 0.5 | Various solvents, room temp. | [4] |
| cis → trans | 0.22 ± 0.04 | Solution, S₀→T₁ excitation |
Table 3: Photoisomerization quantum yields (Φ).
Experimental Protocols
This section outlines a general procedure for the synthesis of this compound, its photoisomerization, and the analysis of the resulting isomeric mixture.
Synthesis of this compound
This compound can be synthesized via a double Heck reaction or a Wittig reaction using ¹³C-labeled starting materials. For instance, a Wittig reaction can be performed between benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride, where one or both reactants are ¹³C-labeled at the appropriate positions. A detailed synthetic procedure for unlabeled trans-stilbene can be adapted for the labeled compound.[5][6]
General Wittig Reaction Procedure:
-
Prepare the phosphonium (B103445) ylide by reacting benzyltriphenylphosphonium chloride with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF).
-
Add ¹³C-labeled benzaldehyde (or use ¹³C-labeled benzyltriphenylphosphonium chloride) to the ylide solution.
-
Allow the reaction to proceed, typically with stirring at room temperature or gentle heating.
-
Work up the reaction mixture to isolate the crude product, which will be a mixture of cis- and trans-stilbene.
-
Purify the trans-isomer by recrystallization or column chromatography.
Photoisomerization of this compound
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, hexane, or acetonitrile)
-
Quartz cuvette or reaction vessel
-
UV lamp (e.g., mercury lamp with a filter for 313 nm or 366 nm, or a UV LED)
-
Magnetic stirrer
-
HPLC system with a UV detector
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to minimize inner filter effects.
-
Transfer the solution to a quartz cuvette or reaction vessel.
-
Irradiate the solution with the UV lamp while stirring. The irradiation time will depend on the lamp intensity and the desired conversion. It is recommended to take aliquots at different time intervals (e.g., 0, 10, 30, 60, 120 minutes) to monitor the progress of the reaction.[3]
-
For each time point, analyze the isomeric composition of the solution using HPLC or ¹H NMR spectroscopy.
Analysis of Isomeric Mixture
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is effective for separating the isomers.[7]
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both isomers absorb, for example, 280 nm. The trans-isomer will have a longer retention time than the cis-isomer.
-
Quantification: The relative peak areas can be used to determine the percentage of each isomer in the mixture.
¹H NMR Analysis:
-
The vinylic protons of trans- and cis-stilbene have distinct chemical shifts.
-
In CDCl₃, the vinylic protons of trans-stilbene appear as a singlet around 7.10 ppm.
-
The vinylic protons of cis-stilbene appear as a singlet at a higher field, around 6.56 ppm.
-
The integration of these peaks allows for the quantification of the trans/cis ratio.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Jablonski diagram illustrating the photoisomerization of trans-stilbene.
Experimental Workflow
Caption: General experimental workflow for stilbene photoisomerization.
Conclusion
The photoisomerization of trans-stilbene is a well-studied yet continually relevant photochemical reaction. The introduction of ¹³C isotopes at the ethylenic carbons offers a subtle but powerful perturbation to the system, allowing for a more detailed investigation of the reaction dynamics. This guide has provided a thorough overview of the theoretical background, practical experimental procedures, and expected outcomes for studying the photoisomerization of this compound. The data and protocols presented herein should serve as a valuable resource for researchers and scientists in various fields, from fundamental photochemistry to the development of advanced photoresponsive materials and therapeutics. The anticipated kinetic isotope effect in the ¹³C-labeled analogue underscores the intricate relationship between molecular structure, vibrational dynamics, and photochemical reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. omlc.org [omlc.org]
- 3. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. TRANS-STILBENE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of trans-Stilbene-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of small molecules in complex matrices is a critical aspect of research and development in the pharmaceutical and life sciences sectors. The accuracy and precision of such analyses are paramount. The use of stable isotope-labeled (SIL) internal standards is a widely accepted and robust method to achieve reliable quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based assays.[1][2] SIL internal standards, such as trans-Stilbene-13C2, offer a significant advantage as they co-elute with the analyte of interest and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2]
This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard for the quantitative analysis of trans-stilbene (B89595) and related stilbenoid compounds.
Physicochemical Properties of trans-Stilbene and this compound
A summary of the key physicochemical properties of unlabeled trans-stilbene and its 13C-labeled counterpart is presented in Table 1. The primary difference lies in their molecular weight, which is fundamental to their differentiation in mass spectrometry.
| Property | trans-Stilbene | This compound |
| Molecular Formula | C14H12 | 13C2C12H12 |
| Molecular Weight | 180.25 g/mol | 182.25 g/mol |
| Appearance | White to off-white crystalline solid | Crystalline solid |
| Melting Point | 122-125 °C | Not specified, expected to be similar to unlabeled |
| Boiling Point | 305-307 °C | Not specified, expected to be similar to unlabeled |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile (B52724), ethanol), insoluble in water | Soluble in organic solvents, insoluble in water |
Application: Quantitative Analysis of Stilbenoids by LC-MS/MS
This section outlines a general protocol for the quantification of a target stilbenoid analyte in a biological matrix (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of a target stilbenoid using this compound as an internal standard is depicted in the following diagram.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
1. Materials and Reagents
-
Target stilbenoid analyte standard
-
This compound (Internal Standard, IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Biological matrix (e.g., rat plasma)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
2. Preparation of Standard and Internal Standard Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target stilbenoid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Store stock solutions at -20°C.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v).
-
Prepare calibration standards by spiking the appropriate working standard solution into the blank biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of a working solution of this compound (e.g., 100 ng/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific analytes and instrumentation.
| Parameter | Typical Value |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
6. MRM Transitions
The specific MRM transitions for the analyte and internal standard must be optimized by infusing the individual standard solutions into the mass spectrometer. Representative precursor and product ions for trans-stilbene are provided below. For this compound, the precursor ion will be shifted by +2 m/z.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-Stilbene | 181.1 (in positive mode) | 165.1, 152.1 |
| This compound (IS) | 183.1 (in positive mode) | 167.1, 154.1 |
Note: Ionization mode and fragment ions will vary for different stilbenoid compounds.
Data Analysis and Quantification
The concentration of the target analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.
Caption: Logical flow of data analysis for quantification.
Method Validation Parameters
A robust quantitative method should be validated to ensure its accuracy, precision, and reliability. Typical validation parameters for an LC-MS/MS assay using a stable isotope-labeled internal standard are summarized in Table 2. The values presented are representative of what is expected for a well-developed method for stilbenoid analysis.
| Validation Parameter | Typical Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Linear Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -10% to +10% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | 85 - 105% |
| Matrix Effect | Within acceptable limits | < 15% |
| Stability | Analyte stable under storage and processing conditions | Stable for 24h at room temp and 3 freeze-thaw cycles |
The representative data are compiled based on typical performance characteristics of similar published methods for stilbenoid analysis.[3]
Conclusion
This compound is a highly suitable internal standard for the accurate and precise quantification of trans-stilbene and other stilbenoid compounds in various biological and non-biological matrices. Its use in conjunction with LC-MS/MS provides a robust analytical method that effectively mitigates variability associated with sample processing and instrumental analysis. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of quantitative assays for stilbenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Stilbenoids Using trans-Stilbene-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenoids, a class of natural polyphenols, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate and precise quantification of these compounds in various matrices is crucial for research, quality control, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of stilbenoids using a robust and reliable method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, trans-Stilbene-13C2. The use of a 13C-labeled internal standard is critical for minimizing matrix effects and improving the accuracy and precision of quantification.[1][2][3]
Principle of the Method
This method utilizes the principle of stable isotope dilution analysis (SIDA).[4] A known amount of this compound, which is chemically identical to its unlabeled counterpart but has a different mass, is added to the sample at the beginning of the extraction process.[1][5] The internal standard co-elutes with the target analyte during chromatographic separation and is detected by the mass spectrometer.[1] By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss during preparation or variations in ionization efficiency during analysis will affect both the analyte and the internal standard equally.[1][2]
Featured Analytes
This protocol is applicable to a range of stilbenoids, including but not limited to:
-
trans-Resveratrol
-
cis-Resveratrol
-
Piceatannol
-
Pterostilbene
-
Oxyresveratrol
Key Advantages of Using this compound
-
Increased Accuracy and Precision: Compensates for variations in sample extraction, handling, and instrument response.[1][2]
-
Mitigation of Matrix Effects: The co-eluting internal standard experiences similar ion suppression or enhancement as the analyte, leading to more reliable results in complex matrices.[1][2]
-
Improved Method Robustness: Leads to more consistent and reproducible data across different sample types and analytical runs.
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. Below are protocols for solid and liquid samples.
1.1. Extraction from Solid Samples (e.g., Plant Material, Tissues)
-
Homogenization: Weigh approximately 100 mg of the homogenized and lyophilized sample into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL solution of this compound in methanol (B129727) to each sample.
-
Extraction Solvent Addition: Add 1.5 mL of 80% ethanol (B145695) in water.[6]
-
Extraction: Vortex the mixture for 1 minute, followed by ultrasonication for 30 minutes in a water bath at 40°C.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 3-6) on the remaining pellet and combine the supernatants for improved recovery.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile (B52724) with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
1.2. Extraction from Liquid Samples (e.g., Plasma, Serum, Wine)
-
Sample Aliquoting: Pipette 200 µL of the liquid sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Protein Precipitation (for biological fluids): Add 600 µL of ice-cold acetonitrile to precipitate proteins. For wine samples, this step can be omitted.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an LC vial.
Experimental Workflow Diagram
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. resolian.com [resolian.com]
- 6. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of trans-Stilbene in Human Plasma using LC-MS/MS with trans-Stilbene-¹³C₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-Stilbene (B89595) and its derivatives, such as resveratrol, are naturally occurring phenolic compounds found in various plants and have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and sensitive quantification of these compounds in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-stilbene in human plasma. The method utilizes a stable isotope-labeled internal standard, trans-stilbene-¹³C₂, to ensure high accuracy and precision.
Key Features:
-
High Sensitivity: Achieves a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies.
-
High Selectivity: Utilizes Multiple Reaction Monitoring (MRM) for unambiguous identification and quantification.
-
Robustness: Employs a simple and effective protein precipitation method for sample preparation.
-
Accuracy: Use of a stable isotope-labeled internal standard corrects for matrix effects and variability in sample processing.
Experimental Protocols
1. Materials and Reagents
-
trans-Stilbene (≥99% purity)
-
trans-Stilbene-¹³C₂ (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
All other chemicals and solvents were of analytical grade.
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trans-stilbene and trans-stilbene-¹³C₂ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the trans-stilbene primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the trans-stilbene-¹³C₂ primary stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation
-
Thaw human plasma samples and standard/QC samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL of trans-stilbene-¹³C₂) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL onto the LC-MS/MS system.
Important Note: trans-Stilbene is light-sensitive and can undergo photoisomerization to cis-stilbene. All sample preparation steps should be performed under amber or low-light conditions.
4. LC-MS/MS Method
4.1. Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 40 |
| 10.0 | 40 |
4.2. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: Nitrogen.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| trans-Stilbene | 181.1 | 165.1 | 150 | 25 |
| trans-Stilbene-¹³C₂ | 183.1 | 167.1 | 150 | 25 |
Data Presentation
Calibration Curve
The method was found to be linear over the concentration range of 1.0 to 1000.0 ng/mL. A representative calibration curve is presented below.[1]
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.012 |
| 5.0 | 0.058 |
| 10.0 | 0.115 |
| 50.0 | 0.592 |
| 100.0 | 1.180 |
| 250.0 | 2.950 |
| 500.0 | 5.890 |
| 1000.0 | 11.750 |
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| LLOQ | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of trans-stilbene.
Caption: Metabolic pathway of trans-stilbene.
References
Application Note: Quantitative Analysis of trans-Stilbene in Various Matrices using Isotope Dilution Mass Spectrometry with trans-Stilbene-¹³C₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the accurate quantification of trans-stilbene (B89595) in diverse sample matrices. By employing a stable isotope-labeled internal standard, trans-stilbene-¹³C₂, this method ensures high precision and accuracy, correcting for variations in sample preparation and instrument response. The protocol is suitable for a range of applications, from residue analysis in food and environmental samples to pharmacokinetic studies in drug development.
Introduction
trans-Stilbene and its derivatives are of significant interest due to their wide range of biological activities. Accurate quantification of these compounds is crucial for research and development. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering superior accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard (IS). trans-Stilbene-¹³C₂ is an ideal IS for trans-stilbene analysis as it co-elutes with the analyte and exhibits identical chemical behavior during extraction and ionization, thus effectively compensating for matrix effects and procedural losses.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of stilbene (B7821643) compounds using isotope dilution mass spectrometry. While specific values for trans-stilbene may vary depending on the matrix and instrumentation, this data provides a general expectation of the method's performance.
| Parameter | Typical Value |
| Linearity Range | 1.0 - 4000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 - 20.0 ng/mL |
| Accuracy | 93% - 103% |
| Recovery | 93% - 115% |
| Precision (RSD) | < 15% |
Experimental Protocol
This protocol outlines the necessary steps for preparing standards, spiking samples with trans-stilbene-¹³C₂, and preparing the samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
trans-Stilbene (analytical standard)
-
trans-Stilbene-¹³C₂ (internal standard)
-
Methanol (B129727) (LC-MS or GC grade)
-
Acetonitrile (B52724) (LC-MS or GC grade)
-
Water (LC-MS or GC grade)
-
Formic acid (optional, for LC-MS)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Preparation of Stock and Working Solutions
2.1. trans-Stilbene Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of trans-stilbene standard.
- Dissolve in a 10 mL volumetric flask with methanol.
- Ensure complete dissolution by vortexing.
- Store the stock solution at -20°C in an amber vial.
2.2. trans-Stilbene-¹³C₂ Internal Standard Stock Solution (1 mg/mL):
- Accurately weigh approximately 1 mg of trans-stilbene-¹³C₂.
- Dissolve in a 1 mL volumetric flask with methanol.
- Ensure complete dissolution by vortexing.
- Store the stock solution at -20°C in an amber vial.
2.3. Working Standard Solutions:
- Prepare a series of working standard solutions by serially diluting the trans-stilbene stock solution with methanol or acetonitrile to create calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- Prepare a working internal standard solution by diluting the trans-stilbene-¹³C₂ stock solution to a fixed concentration (e.g., 100 ng/mL).
Sample Spiking and Preparation
The following is a general procedure; specific sample matrices may require optimization.
3.1. Spiking the Internal Standard:
- To a known volume or weight of your sample (e.g., 1 mL of plasma, 1 g of homogenized tissue), add a precise volume of the trans-stilbene-¹³C₂ working internal standard solution (e.g., 10 µL of 100 ng/mL IS solution to yield a final concentration of 1 ng/mL in the sample, assuming 1 mL sample volume).
- Vortex the sample thoroughly to ensure uniform distribution of the internal standard.
3.2. Sample Extraction (Example for a liquid sample like plasma):
- Add 3 volumes of cold acetonitrile to the spiked sample (e.g., 3 mL of acetonitrile to 1 mL of plasma).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Carefully collect the supernatant.
3.3. Sample Clean-up and Final Preparation:
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase (for LC-MS) or an appropriate solvent (for GC-MS), for example, 100 µL.
- Vortex to ensure complete dissolution.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for injection into the LC-MS/MS or GC-MS system.
Preparation of Calibration Curve and Quality Control Samples
-
To a set of blank matrix samples, spike with the appropriate volume of the trans-stilbene working standard solutions to create your calibration curve.
-
Spike each calibration curve point and your quality control (QC) samples with the same amount of the trans-stilbene-¹³C₂ working internal standard solution as your unknown samples.
-
Process the calibration curve and QC samples in the same manner as the unknown samples.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for the quantitative analysis of trans-stilbene.
Caption: Rationale for using an internal standard in quantitative analysis.
Application of trans-Stilbene-¹³C₂ in Metabolic Fate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of molecules and their transformation products in complex biological systems. trans-Stilbene-¹³C₂, a labeled version of the stilbenoid backbone found in many bioactive compounds, serves as a powerful tracer for elucidating the metabolic fate of stilbene-based molecules. Its use in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the unambiguous identification and quantification of metabolites, providing critical insights into absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are fundamental in drug development and for understanding the biological activities of therapeutic candidates.
This document provides detailed application notes and experimental protocols for the use of trans-stilbene-¹³C₂ in metabolic fate studies, drawing upon established methodologies for related compounds like resveratrol (B1683913).
Key Applications
-
Metabolite Identification: Unambiguously identify metabolites by tracking the ¹³C label, which results in a characteristic mass shift in mass spectrometry.
-
Pharmacokinetic (PK) Analysis: Accurately quantify the concentration of the parent compound and its metabolites in various biological matrices over time.
-
Tissue Distribution Studies: Determine the localization of the compound and its metabolites in different organs and tissues.
-
Metabolic Pathway Elucidation: Trace the biotransformation pathways, including phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions.
-
Internal Standard: Serve as an ideal internal standard for quantitative LC-MS/MS assays of unlabeled trans-stilbene (B89595) and its analogs, correcting for matrix effects and variations in sample processing.[1]
Data Presentation: Quantitative Analysis of Stilbene Metabolism
The following tables present representative quantitative data from metabolic studies of resveratrol, a closely related stilbenoid. These values illustrate the types of data that can be obtained using a ¹³C-labeled tracer like trans-stilbene-¹³C₂ and serve as a reference for expected metabolite concentrations and pharmacokinetic parameters.
Table 1: Plasma Pharmacokinetic Parameters of a Stilbenoid (Resveratrol) and its Metabolites in Humans Following Oral Administration
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄h (ng·h/mL) |
| trans-Resveratrol | < 5 | 1.0 | Low |
| Resveratrol-3-O-glucuronide | 250 ± 50 | 1.5 | 1200 ± 300 |
| Resveratrol-4'-O-glucuronide | 150 ± 40 | 1.5 | 800 ± 200 |
| Resveratrol-3-O-sulfate | 400 ± 90 | 2.0 | 2500 ± 600 |
| Dihydroresveratrol-glucuronide | 100 ± 30 | 4.0 | 900 ± 250 |
Data are presented as mean ± standard deviation and are compiled from representative values found in the literature. Actual values will vary depending on the specific compound, dose, and formulation.[2]
Table 2: Tissue Distribution of a Stilbenoid (Resveratrol) and its Metabolites in Pigs 6 Hours After Intragastric Administration
| Tissue | Parent Compound (nmol/g) | Glucuronide Conjugates (nmol/g) | Sulfate Conjugates (nmol/g) | Dihydro-Metabolites (nmol/g) |
| Liver | 5.2 ± 1.8 | 150.6 ± 45.2 | 85.3 ± 25.1 | 20.1 ± 6.5 |
| Kidney | 2.1 ± 0.7 | 80.2 ± 24.1 | 45.7 ± 13.7 | 10.5 ± 3.2 |
| Small Intestine | 15.8 ± 5.1 | 250.4 ± 75.1 | 120.9 ± 36.3 | 50.3 ± 15.1 |
| Colon | 8.5 ± 2.9 | 180.7 ± 54.2 | 95.2 ± 28.6 | 150.6 ± 45.2 |
| Brain | < 0.5 | 1.2 ± 0.4 | 2.5 ± 0.8 | < 0.5 |
| Adipose Tissue | 1.1 ± 0.4 | 10.5 ± 3.2 | 15.3 ± 4.6 | 1.8 ± 0.6 |
Data are presented as mean ± standard deviation and are based on findings in porcine models, which are physiologically similar to humans.[3][4]
Experimental Protocols
In Vivo Metabolic Fate Study in Rodents
This protocol describes a typical in vivo study to assess the pharmacokinetics and metabolic profile of trans-stilbene-¹³C₂ in rats.
1. Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals individually in metabolic cages for at least 3 days for acclimation.
-
Diet: Provide a standard chow diet and water ad libitum. Fast animals overnight before dosing.
2. Dosing Solution Preparation:
-
Prepare a suspension of trans-stilbene-¹³C₂ in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
The typical oral dose for a related compound like resveratrol is in the range of 25-50 mg/kg.
3. Administration:
-
Administer the trans-stilbene-¹³C₂ suspension to the rats via oral gavage.
4. Sample Collection:
-
Blood: Collect blood samples (approximately 200 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-8 h, 8-24 h) using the metabolic cages. Record the total volume of urine and weight of feces. Store samples at -80°C.
5. Sample Preparation for LC-MS/MS Analysis:
-
Plasma:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of a major metabolite, if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
Dilute the urine 1:10 with water.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.
-
-
Feces:
-
Homogenize fecal samples with water.
-
Extract the homogenate with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract and reconstitute for analysis.
-
6. LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification of the parent compound and its expected metabolites (e.g., hydroxylated, glucuronidated, and sulfated forms). The ¹³C₂ label will result in a +2 Da mass shift for the parent compound and any metabolites retaining the labeled carbon atoms.
Visualizations
Metabolic Pathway of trans-Stilbene
Caption: Proposed metabolic pathway of trans-Stilbene-¹³C₂.
Experimental Workflow for In Vivo Metabolic Fate Study
Caption: Workflow for a typical in vivo metabolic fate study.
Conclusion
The use of trans-stilbene-¹³C₂ provides a robust and reliable method for investigating the metabolic fate of stilbene-based compounds. The protocols and data presented here, based on extensive research on related molecules, offer a comprehensive guide for researchers in designing and executing such studies. The ability to accurately trace and quantify metabolites is essential for understanding the bioavailability, efficacy, and safety of new therapeutic agents.
References
- 1. Tissue Distribution of trans-Resveratrol and Its Metabolites after Oral Administration in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of resveratrol metabolites in liver, adipose tissue, and skeletal muscle in rats fed different doses of this polyphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Stilbene Metabolism with trans-Stilbene-13C2
Harnessing the Power of Stable Isotope Labeling to Elucidate Metabolic Fates and Drug Interactions
Introduction
Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] A prominent member of this family, trans-stilbene (B89595), serves as a backbone for many biologically active derivatives, such as resveratrol. Understanding the metabolic fate of these compounds within biological systems is paramount for developing them into effective therapeutic agents. The use of stable isotope-labeled tracers, such as trans-Stilbene-13C2, offers a powerful and safe method to track the biotransformation of these molecules in detail.[3] This application note provides a comprehensive overview of the utility of this compound as a tracer in metabolic studies, particularly for researchers in drug development and life sciences.
By replacing two carbon atoms on the ethylene (B1197577) bridge with their stable, non-radioactive 13C isotope, this compound becomes a powerful tool for mass spectrometry-based metabolomics. This labeling allows for the unambiguous differentiation of the administered compound and its metabolites from the endogenous, unlabeled counterparts.[3] This technique enables precise tracking of the metabolic pathways, quantification of metabolite formation, and elucidation of pharmacokinetic profiles.
Applications in Biological Systems
The use of this compound as a tracer has several key applications in biological research and drug development:
-
Metabolic Pathway Elucidation: Tracking the 13C label allows for the identification of novel and known metabolites of trans-stilbene. This is crucial for understanding its bioactivation, detoxification, and the overall metabolic network it influences.
-
Pharmacokinetic Studies: The tracer can be used to accurately determine the absorption, distribution, metabolism, and excretion (ADME) properties of trans-stilbene and its derivatives. This information is vital for optimizing drug delivery and dosage regimens.
-
Drug-Drug Interaction Studies: By monitoring the metabolism of this compound in the presence of other drugs, researchers can investigate potential interactions at the level of metabolic enzymes, such as cytochrome P450s.[4][5][6]
-
Target Engagement and Mechanism of Action Studies: In the context of developing stilbene-based drugs, the tracer can help confirm whether the compound reaches its intended target tissue or cells and undergoes the expected metabolic transformations to exert its therapeutic effect.
Principle of the Method
The core principle involves introducing this compound into a biological system (e.g., cell culture, animal model) and subsequently analyzing biological samples (e.g., cell lysates, plasma, urine) using high-resolution liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer detects the mass shift of +2 Da in the parent compound and its metabolites containing the 13C-labeled ethylene bridge. This allows for the selective detection and quantification of the tracer-derived molecules against a complex biological background.
Data Presentation
The quantitative data obtained from LC-MS analysis can be summarized to show the fractional contribution of this compound to its various metabolic pools.
Table 1: Hypothetical Mass Isotopologue Distribution of this compound and its Metabolites in a Cell-Based Assay
| Compound | Molecular Formula (Unlabeled) | Expected Mass (M+0) | Expected Mass (M+2) | Fractional Labeling (%) |
| trans-Stilbene | C14H12 | 180.0939 | 182.0939 | 95.2 |
| 4-Hydroxy-trans-stilbene | C14H12O | 196.0888 | 198.0888 | 78.5 |
| 4,4'-Dihydroxy-trans-stilbene | C14H12O2 | 212.0837 | 214.0837 | 65.3 |
| trans-Stilbene Glucuronide | C20H20O6 | 356.1259 | 358.1259 | 42.1 |
| trans-Stilbene Sulfate | C14H12O4S | 276.0456 | 278.0456 | 25.8 |
Note: The fractional labeling represents the percentage of the metabolite pool that is derived from the administered this compound tracer. This is a hypothetical representation to illustrate expected outcomes.
Experimental Protocols
This section provides a detailed protocol for a typical cell-based experiment using this compound as a tracer.
Protocol 1: In Vitro Metabolism of this compound in a Human Liver Cell Line (e.g., HepG2)
1. Cell Culture and Seeding:
- Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency on the day of the experiment.
2. Introduction of this compound Tracer:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- On the day of the experiment, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).
- Add fresh, pre-warmed culture medium containing the desired final concentration of this compound (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO without the tracer).
- Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the metabolism over time.
3. Metabolite Extraction:
- At each time point, place the 6-well plate on ice and aspirate the medium.
- Wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously for 30 seconds.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
- Transfer the supernatant containing the metabolites to a new tube.
- Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
- Store the dried extracts at -80°C until LC-MS analysis.
4. LC-MS Analysis:
- Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).
- Perform chromatographic separation using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
- Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
- Acquire data in full scan mode to detect all potential metabolites.
- Perform targeted MS/MS analysis on the expected masses of this compound and its metabolites to confirm their identity.
5. Data Analysis:
- Process the raw LC-MS data using appropriate software to identify and quantify the M+2 labeled peaks corresponding to this compound and its metabolites.
- Calculate the fractional isotopic labeling for each metabolite by dividing the peak area of the labeled species by the sum of the peak areas of the labeled and unlabeled species.
Visualization of Pathways and Workflows
The following diagrams illustrate the metabolic pathway of trans-stilbene and the experimental workflow for using this compound as a tracer.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for tracer analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1A1/2 mediated metabolism of trans-stilbene in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-resveratrol, but not other natural stilbenes occurring in food, carries the risk of drug-food interaction via inhibition of cytochrome P450 enzymes or interaction with xenosensor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and docking studies of trans-stilbene methylthio derivatives as cytochromes P450 family 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative 13C NMR Spectroscopy Using trans-Stilbene-13C2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration or purity of a substance.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei in the sample.[3] The use of an internal standard of known purity and concentration allows for accurate and precise quantification.[4] This application note details a protocol for quantitative 13C NMR (q13C NMR) using ¹³C₂-labeled trans-stilbene (B89595) as an internal standard.
¹³C NMR offers several advantages for quantification, including a wider chemical shift range compared to ¹H NMR, which often mitigates signal overlap issues in complex mixtures.[3] trans-Stilbene-¹³C₂, with two 13C-labeled carbons in the ethylene (B1197577) bridge, provides a sharp, distinct singlet in the 13C NMR spectrum, making it an excellent candidate for a qNMR internal standard. This protocol provides a step-by-step guide for sample preparation, data acquisition, and data analysis for accurate quantification using this standard.
Experimental Protocol
This protocol outlines the internal standard method for qNMR analysis. The internal standard method is recommended when high accuracy is desired.[5]
Materials and Equipment
-
trans-Stilbene-¹³C₂ (Internal Standard, IS) of known, high purity (e.g., >99%)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)
-
High-precision analytical balance (e.g., 5 or 6 decimal places)[6]
-
Vortex mixer
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher) equipped for 13C detection
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results.[5]
-
Weighing:
-
Accurately weigh a specific amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. Record the exact mass.
-
Accurately weigh a suitable amount of trans-Stilbene-¹³C₂ (to achieve a molar ratio of approximately 1:1 with the analyte) into the same vial.[7] Record the exact mass. Performing at least three replicate sample preparations is recommended.[5][8]
-
-
Dissolution:
-
Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) to the vial containing the analyte and internal standard.[8]
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial.[8] Visual inspection, possibly with a magnifying glass, is recommended to confirm that no solid particles remain.[8]
-
-
Transfer:
-
Carefully transfer the solution to a clean, high-quality NMR tube.
-
NMR Data Acquisition
Quantitative NMR measurements require specific acquisition parameters to ensure accuracy.[7]
-
Instrument Setup:
-
Tune and match the NMR probe for 13C.
-
Lock the spectrometer to the deuterated solvent.
-
Shim the magnetic field to obtain good resolution and lineshape.
-
Maintain a constant temperature (e.g., 25°C).[7]
-
-
Acquisition Parameters for q13C NMR:
-
Pulse Sequence: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) while maintaining decoupling during acquisition for better signal-to-noise.[9]
-
Pulse Angle (Flip Angle): Set to 90° for maximum signal intensity.[7][10]
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5-7 times the longest longitudinal relaxation time (T1) of the signals of interest (both analyte and internal standard).[11] If T1 values are unknown, they should be measured using an inversion-recovery experiment. For 13C, T1 values can be long, and the addition of a relaxation agent like Cr(acac)₃ may be considered to shorten them.[9][10][11]
-
Acquisition Time (AQ): Set to an appropriate value to ensure good digital resolution.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100 is recommended) for the signals being quantified.[1]
-
Data Processing
Consistent data processing is essential for accurate quantification.
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 1-3 Hz for 13C) to improve the signal-to-noise ratio before Fourier transformation.[11]
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.[4][11]
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[11][12]
-
Integration:
Calculation of Analyte Purity
The purity of the analyte can be calculated using the following equation:
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%)
Where:
-
I_Analyte: Integral of the analyte signal
-
N_Analyte: Number of carbons contributing to the analyte signal
-
I_IS: Integral of the trans-Stilbene-¹³C₂ signal
-
N_IS: Number of carbons contributing to the internal standard signal (in this case, 2)
-
MW_Analyte: Molecular weight of the analyte
-
MW_IS: Molecular weight of trans-Stilbene-¹³C₂
-
m_Analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
Purity_IS: Purity of the internal standard
Data Presentation
The quantitative results should be summarized in a clear and structured table.
| Sample ID | Mass Analyte (mg) | Mass trans-Stilbene-¹³C₂ (mg) | Integral Analyte | Integral IS | Calculated Purity (%) |
| Analyte_01 | 15.234 | 10.567 | 1.25 | 1.00 | 98.7 |
| Analyte_02 | 15.567 | 10.601 | 1.29 | 1.01 | 99.1 |
| Analyte_03 | 15.198 | 10.588 | 1.24 | 1.00 | 98.5 |
| Average | 98.8 | ||||
| Std. Dev. | 0.3 |
Visualizations
Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.
Caption: Key factors influencing the accuracy of qNMR measurements.
References
- 1. bipm.org [bipm.org]
- 2. frontiersin.org [frontiersin.org]
- 3. magritek.com [magritek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. ethz.ch [ethz.ch]
- 7. resolvemass.ca [resolvemass.ca]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubsapp.acs.org [pubsapp.acs.org]
Application Note: Quantification of Stilbenes Using HPLC-MS/MS with a trans-Stilbene-13C2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes are a class of naturally occurring phenolic compounds found in various plants and are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of stilbenes in biological matrices is crucial for pharmacokinetic studies and drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of stilbenes, using trans-Stilbene-13C2 as an internal standard to ensure high accuracy and precision.
Principle of the Method
This method utilizes reversed-phase HPLC to separate stilbenes from complex matrices. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for variations in sample preparation and instrument response, leading to reliable quantification.
Experimental Protocols
Materials and Reagents
-
trans-Resveratrol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve trans-resveratrol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the trans-resveratrol stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each plasma sample (except for blank samples, to which 10 µL of the 50:50 acetonitrile:water mixture is added).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with a binary pump and autosampler |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Data Presentation
Table 1: Mass Spectrometric Parameters and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Approximate Retention Time (min) |
| trans-Resveratrol | 227.0 | 185.0 | 100 | 20 | 4.2 |
| This compound (IS) | 181.1 | 104.1 (estimated) | 100 | 25 | 5.5 |
Note: The product ion for this compound is an estimation based on the fragmentation of the unlabeled compound and should be optimized during method development.
Mandatory Visualization
Caption: Experimental workflow for stilbene (B7821643) quantification.
Caption: Stilbene-activated SIRT1 signaling pathway.
Application Note and Protocol: Quantitative Analysis of Stilbenes Using a ¹³C Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbenes are a class of naturally occurring phenolic compounds that have garnered significant interest in the fields of nutrition, pharmacology, and drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of stilbenes in various matrices, such as plant materials, food products, and biological fluids, is crucial for research and quality control. This application note provides a detailed protocol for the sample preparation and analysis of stilbenes using a ¹³C-labeled internal standard coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as ¹³C-resveratrol, is the gold standard for quantitative analysis as it effectively corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and reproducible results.[1][2]
Materials and Reagents
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ethanol (analytical grade)
-
Standards: Analytical standards of target stilbenes (e.g., trans-resveratrol, pterostilbene (B91288), piceatannol), ¹³C-labeled internal standard (e.g., ¹³C₆-trans-resveratrol)
-
Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Chemicals: Anhydrous sodium sulfate
-
Equipment: Grinder or homogenizer, ultrasonic bath, centrifuge, rotary evaporator or nitrogen evaporator, analytical balance, volumetric flasks, pipettes, vials.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each stilbene (B7821643) standard and the ¹³C-labeled internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions of each standard and the internal standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solutions with methanol:water (50:50, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of the ¹³C-labeled internal standard in methanol. The optimal concentration may need to be determined based on the expected analyte concentration in the samples.
Sample Preparation from Plant Material (e.g., Grape Canes)
This protocol is a general guideline and may require optimization for different plant matrices.
-
Sample Homogenization: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.[3]
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered sample into a 50 mL centrifuge tube.
-
Add a known amount of the ¹³C-labeled internal standard spiking solution (e.g., 100 µL of 100 ng/mL ¹³C₆-trans-resveratrol). The point of addition of the internal standard is critical and should be as early as possible in the sample preparation process to account for losses during all subsequent steps.
-
Add 10 mL of an extraction solvent (e.g., ethanol:water, 80:20, v/v).
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 2 mL of methanol:water (10:90, v/v).
Solid Phase Extraction (SPE) Cleanup
SPE is employed to remove interfering matrix components.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the stilbenes from the cartridge with 5 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive ion mode, depending on the specific stilbenes being analyzed. Negative mode is often suitable for resveratrol (B1683913).[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for each analyte and the internal standard need to be optimized. For example, for trans-resveratrol, the transition m/z 227 -> 185 might be used in negative mode.[6]
Data Presentation
The following table summarizes typical quantitative data for stilbene analysis using isotope-labeled internal standards. Please note that these values are examples and will vary depending on the specific matrix, instrumentation, and method parameters.
| Analyte | Internal Standard | Matrix | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Reference |
| trans-Resveratrol | ¹³C₆-trans-Resveratrol | Red Wine | 96.2 ± 0.8 | - | - | >0.99 | [2] |
| Diethylstilbestrol | Hexestrol-d4 | Ostrich Serum | 91 - 128 | 0.08 | 0.25 | >0.99 | [7] |
| Hexestrol | Hexestrol-d4 | Ostrich Serum | 82 - 99 | 0.09 | 0.28 | >0.99 | [7] |
| Pterostilbene | ¹³C-Pterostilbene | Spiked Matrices | High | Very Low | Very Low | >0.99 | [8] |
| trans-Stilbene (B89595) glycoside | Polydatin | Rat Plasma | 102.8 - 112.4 | - | 1.0 | >0.99 | [5] |
Mandatory Visualization
Experimental Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The assay of pterostilbene in spiked matrices by liquid chromatography tandem mass spectrometry and isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Calibration Standards with trans-Stilbene-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis in complex matrices, such as biological fluids and environmental samples, necessitates the use of robust analytical methodologies to ensure accuracy and precision. Isotope dilution mass spectrometry (IDMS) is a powerful technique that significantly mitigates matrix effects, variations in sample preparation, and instrument response fluctuations.[1][2] Stable isotope-labeled internal standards (SIL-IS), which are chemically identical to the analyte of interest but have a different mass, are the cornerstone of reliable quantitative mass spectrometry.[1][2]
This document provides detailed application notes and protocols for the use of trans-Stilbene-13C2 as an internal standard for the quantitative analysis of trans-stilbene (B89595) and related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the 13C labeled form of trans-stilbene and serves as an ideal internal standard for its quantification.[3] The protocols outlined below are intended to serve as a comprehensive guide for researchers in drug development, pharmacokinetics, and other scientific fields requiring precise quantification of stilbenoids.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of analysis. Because the SIL-IS and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. By measuring the ratio of the analyte's signal to the SIL-IS's signal, an accurate quantification of the analyte can be achieved, independent of sample recovery and matrix-induced signal suppression or enhancement.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of calibration standards and the quantitative analysis of trans-stilbene in a biological matrix (e.g., plasma) using this compound as an internal standard. These protocols are based on established methods for similar compounds and should be adapted and validated for specific applications.
Materials and Reagents
-
trans-Stilbene (analyte)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control (blank) biological matrix (e.g., human plasma)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
Preparation of Stock and Working Solutions
3.2.1. Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of trans-stilbene and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring the flasks to volume with the same solvent.
-
Cap the flasks and vortex thoroughly to ensure complete dissolution.
-
Store the stock solutions at -20°C in amber vials to protect from light.
3.2.2. Working Solutions
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the trans-stilbene stock solution with methanol:water (50:50, v/v) to achieve concentrations suitable for spiking into the blank matrix to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with methanol:water (50:50, v/v). The optimal concentration of the internal standard should be determined during method development and is typically in the mid-range of the calibration curve.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the analyte working solutions into aliquots of the blank biological matrix to prepare a series of calibration standards. A typical calibration curve might include 8-10 concentration levels ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards. QC samples are used to assess the accuracy and precision of the analytical method.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of each calibration standard, QC sample, and unknown sample into separate microcentrifuge tubes.
-
Add 10 µL of the this compound working solution (10 µg/mL) to each tube, except for the blank matrix samples used to assess interferences.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Optimal parameters should be determined empirically.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of analyte and IS. For trans-stilbene (MW: 180.25) and this compound (MW: 182.25), precursor ions will be [M+H]+ or [M-H]-. Product ions will be determined from fragmentation experiments. |
Data Presentation: Method Validation Parameters
The following tables present illustrative data for a validated method for a related stilbene (B7821643) compound, demonstrating the expected performance of a method using a stable isotope-labeled internal standard. Note: This data is for a trans-stilbene glycoside and is provided as an example.[3] Actual performance for trans-stilbene quantification should be established through method validation.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| trans-Stilbene Glycoside | 1.0 - 1000.0 | > 0.995 | 1.0 |
Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |
| Intra-day | |||
| 2.0 | 1.98 ± 0.15 | 99.0 | 7.6 |
| 50.0 | 51.2 ± 3.5 | 102.4 | 6.8 |
| 800.0 | 789.6 ± 45.1 | 98.7 | 5.7 |
| Inter-day | |||
| 2.0 | 2.05 ± 0.16 | 102.5 | 7.8 |
| 50.0 | 49.5 ± 3.8 | 99.0 | 7.7 |
| 800.0 | 821.6 ± 58.4 | 102.7 | 7.1 |
Mandatory Visualizations
Experimental Workflow for Calibration Standard Preparation
Caption: Workflow for the preparation of calibration standards.
Analytical Workflow for Sample Quantification
Caption: Workflow for sample analysis using IDMS.
Conclusion
The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides a highly accurate and precise method for the quantification of trans-stilbene in various matrices. The protocols and data presented herein serve as a comprehensive guide for the development and validation of robust analytical methods for stilbenoid compounds. Proper method validation is crucial to ensure the reliability of the generated data for applications in research, drug development, and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of trans-2,6-difluoro-4′-N,N-dimethylaminostilbene in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Concentration of Trans-Stilbene Metabolites with 13C Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the concentration of trans-stilbene (B89595) metabolites using 13C labeling. This stable isotope labeling approach allows for the accurate tracing and quantification of metabolic pathways, providing valuable insights for drug development and metabolism studies.
Introduction
Trans-stilbenes, a class of polyphenolic compounds including the well-known resveratrol, exhibit a wide range of biological activities. Understanding their metabolism is crucial for evaluating their therapeutic potential and bioavailability. The use of 13C-labeled trans-stilbene in combination with liquid chromatography-mass spectrometry (LC-MS) offers a robust method for differentiating between endogenous and exogenous metabolites and accurately quantifying their formation. This application note outlines the complete workflow, from cell culture and labeling to metabolite extraction and LC-MS/MS analysis.
Experimental Protocols
Cell Culture and 13C-Trans-Stilbene Labeling
This protocol is designed for adherent cancer cell lines, such as MCF-7 or PC-3, but can be adapted for other cell types.
Materials:
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
13C-labeled trans-stilbene (uniformly labeled or site-specifically labeled)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Growth: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Preparation of Labeling Medium: Prepare a stock solution of 13C-trans-stilbene in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%. Dilute the stock solution in a complete growth medium to the desired final concentration of 13C-trans-stilbene (e.g., 10 µM, 25 µM, 50 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells with the 13C-labeled compound for various time points (e.g., 6, 12, 24, 48 hours) to monitor the time-dependent formation of metabolites.
-
Harvesting: After the incubation period, proceed immediately to the metabolite extraction protocol.
Metabolite Extraction from Adherent Cells
This protocol is optimized for the extraction of polar and semi-polar metabolites, including trans-stilbene and its derivatives.
Materials:
-
Ice-cold methanol (B129727) (-80°C)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 14,000 x g at 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Washing: Place the cell culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular compounds.
-
Quenching and Lysis: Add 1 mL of ice-cold (-80°C) methanol to each well of a 6-well plate. This step serves to quench metabolic activity and lyse the cells.
-
Scraping: Use a cell scraper to detach the cells from the plate surface in the presence of methanol.
-
Collection: Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Drying: Evaporate the methanol to dryness using a nitrogen evaporator or a vacuum concentrator. The dried metabolite extract can be stored at -80°C until LC-MS analysis.
-
Reconstitution: Immediately before LC-MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water.
LC-MS/MS Analysis of 13C-Labeled Trans-Stilbene Metabolites
This protocol provides a general framework for the analysis of 13C-labeled trans-stilbene and its metabolites. Instrument parameters should be optimized for the specific compounds of interest and the mass spectrometer used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
12C-trans-stilbene and its expected metabolite standards (for retention time comparison)
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extracts in 100 µL of mobile phase A. Centrifuge at high speed to pellet any insoluble material before transferring the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibrate at 5% B
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative ESI is often suitable for phenolic compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the precursor and product ions for both the 12C and 13C-labeled parent compound and its expected metabolites (e.g., glucuronides, sulfates). For a 13C6-labeled trans-stilbene, the precursor ion will be shifted by +6 m/z compared to the unlabeled compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize the collision energy for each MRM transition to achieve the most abundant and stable fragment ions.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below is a template table for presenting the concentrations of trans-stilbene and its metabolites. Note: As specific quantitative data for 13C-trans-stilbene metabolites in cell culture was not found in the performed searches, this table serves as a template for researchers to populate with their experimental data.
Table 1: Concentration of 13C-Trans-Stilbene and its Metabolites in MCF-7 Cells
| Compound | Time (hours) | Concentration (ng/mg protein) |
| 13C-trans-Stilbene | 6 | Data |
| 12 | Data | |
| 24 | Data | |
| 13C-Resveratrol | 6 | Data |
| 12 | Data | |
| 24 | Data | |
| 13C-Resveratrol-3-O-glucuronide | 6 | Data |
| 12 | Data | |
| 24 | Data | |
| 13C-Resveratrol-4'-O-glucuronide | 6 | Data |
| 12 | Data | |
| 24 | Data | |
| 13C-Resveratrol-3-O-sulfate | 6 | Data |
| 12 | Data | |
| 24 | Data |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for determining the concentration of trans-stilbene metabolites using 13C labeling.
Signaling Pathway
Trans-stilbenes, particularly resveratrol, are known to modulate various signaling pathways. One of the key targets is Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular stress resistance, metabolism, and aging. The following diagram depicts the activation of the SIRT1 signaling pathway by trans-stilbene and its downstream effects.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape with trans-Stilbene-13C2
Welcome to the technical support center for troubleshooting chromatographic issues with trans-Stilbene-13C2. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve poor peak shapes encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes observed with this compound?
Poor peak shapes in HPLC are generally categorized as tailing, fronting, splitting, or broadening. An ideal chromatographic peak should be symmetrical and sharp, often described as a Gaussian peak.[1][2] Deviations from this ideal shape can compromise the accuracy and precision of quantification.[3]
-
Peak Tailing: The latter half of the peak is wider than the front half, creating a "tail."[2]
-
Peak Fronting: The front half of the peak is broader than the latter half, resembling a "shark fin."[1][4]
-
Peak Splitting: A single peak appears as two or more unresolved peaks or has a noticeable shoulder.[2][5]
-
Peak Broadening: The peak is wider than expected, leading to decreased sensitivity and resolution.[2]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is a common issue and can arise from various chemical and physical factors.[6]
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Detailed Solution |
| Secondary Interactions | This compound, although largely non-polar, may interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[2][6] To mitigate this, consider the following: • Adjust Mobile Phase pH: If using a silica-based column, operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, reducing secondary interactions.[3][6] • Use an End-capped Column: Employ a column that is well end-capped to minimize the number of accessible silanol groups.[2][3] • Add Mobile Phase Modifiers: The addition of a small amount of a competitive base, like triethylamine, to the mobile phase can block the active silanol sites.[7] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][4] • Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[3][4] |
| Column Contamination or Degradation | Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause tailing.[6] • Flush the Column: Flush the column with a strong solvent to remove strongly retained compounds. A typical reverse-phase column flush might involve washing with water, followed by methanol, acetonitrile, isopropanol, and then re-equilibrating with the mobile phase. • Use a Guard Column: A guard column can protect the analytical column from contaminants.[2] If a guard column is in use, replace it.[8] • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[8] |
| Extra-Column Effects | Excessive tubing length or dead volume in the system can contribute to peak tailing.[7][9] • Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.[9] • Check Fittings: Ensure all fittings are properly connected and there are no voids.[10] |
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Q3: What should I do if my this compound peak is fronting?
Peak fronting is less common than tailing but indicates a different set of potential problems.[4]
Potential Causes and Solutions for Peak Fronting
| Potential Cause | Detailed Solution |
| Sample Overload | High concentrations of the analyte can lead to fronting.[4][5][11] • Dilute the Sample: Reduce the concentration of this compound in your sample.[5] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[1][11][12] • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[1][12] If solubility is an issue, use the weakest solvent possible that will dissolve the sample.[1] |
| Column Collapse or Voids | A physical change in the column packing, such as a void at the inlet or column bed collapse, can lead to peak fronting for all peaks in the chromatogram.[5][13] This can be caused by high pressure or using a mobile phase with a pH outside the column's stable range.[5] • Check for Voids: If all peaks are fronting, the column may have a void. Reversing and flushing the column at a low flow rate might sometimes help, but replacement is often necessary.[14] • Replace the Column: If column collapse is suspected, the column must be replaced.[5] Ensure operating conditions (pH, temperature, pressure) are within the manufacturer's recommendations for the column. |
| Poor Sample Solubility | If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[5] • Ensure Complete Dissolution: Make sure your sample is fully dissolved before injection. You may need to change the sample solvent. |
Decision Tree for Diagnosing Peak Fronting
Caption: Decision tree for diagnosing peak fronting.
Q4: My this compound peak is split or has a shoulder. What could be the cause?
Peak splitting can be caused by issues at the column inlet, problems with the mobile phase, or the injection solvent.[2][5]
Potential Causes and Solutions for Peak Splitting
| Potential Cause | Detailed Solution |
| Partially Blocked Frit or Column Void | If all peaks in the chromatogram are split, it often points to a physical problem at the head of the column, such as a blocked inlet frit or a void in the packing material.[1][14] This forces the sample to travel through multiple paths.[1] • Backflush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates on the frit. • Replace the Frit: If possible, replace the inlet frit. • Replace the Column: If a void has formed, the column will likely need to be replaced.[14] |
| Strong Injection Solvent | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.[1][10] • Use a Weaker Solvent: Dissolve the sample in the mobile phase or a weaker solvent.[1] |
| Sample Co-elution | The split peak may actually be two co-eluting compounds.[15] • Inject a Smaller Sample Volume: Reducing the injection volume may help resolve the two peaks.[5][14] • Modify the Method: Adjust the mobile phase composition, gradient, or temperature to improve separation.[5] |
| Mobile Phase pH near Analyte pKa | If the mobile phase pH is close to the pKa of an ionizable analyte, both the ionized and non-ionized forms can be present, leading to split peaks.[16] While this compound is not ionizable, this could be a factor for other compounds in the sample. • Adjust pH: For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[16][17] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration (Reverse-Phase C18 Column)
This protocol is a general procedure for cleaning a contaminated C18 column that is showing poor peak shape or high backpressure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Direction: Connect the column to the pump in the reverse flow direction.
-
Systematic Flush: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reverse-phase column is:
-
20 column volumes of the mobile phase without buffer (e.g., water/acetonitrile).
-
20 column volumes of 100% water (HPLC-grade).
-
20 column volumes of 100% isopropanol.
-
20 column volumes of 100% methylene (B1212753) chloride (if compatible with your system and column).
-
20 column volumes of 100% isopropanol.
-
20 column volumes of 100% methanol.
-
20 column volumes of 100% acetonitrile.
-
-
Re-equilibration:
-
Return the column to the normal flow direction.
-
Flush with the mobile phase until the baseline is stable. This may take 30-60 minutes.
-
-
Test Performance: Inject a standard of this compound to evaluate the peak shape and retention time.
Protocol 2: System Suitability Test
A system suitability test should be performed before running a sample set and when troubleshooting to ensure the chromatographic system is performing adequately.
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration.
-
Perform Replicate Injections: Make at least five replicate injections of the standard solution.
-
Evaluate Key Parameters: Calculate the following parameters from the replicate injections:
-
Retention Time (RT): The time at which the peak elutes. The relative standard deviation (RSD) of the retention time should typically be less than 1%.
-
Peak Area: The area under the peak. The RSD should typically be less than 2%.
-
Tailing Factor (Tf): A measure of peak symmetry. The USP tailing factor should ideally be close to 1, and generally not more than 2.
-
Theoretical Plates (N): A measure of column efficiency. A significant drop in plate count can indicate a column problem.
-
-
Compare to Specifications: Compare the calculated values to the established specifications for your method. If the system fails the suitability test, further troubleshooting is required before analyzing samples.
References
- 1. silicycle.com [silicycle.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. acdlabs.com [acdlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. support.waters.com [support.waters.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. support.waters.com [support.waters.com]
- 14. lctsbible.com [lctsbible.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Minimizing Matrix Effects with trans-Stilbene-13C2 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using trans-Stilbene-13C2 as an internal standard to minimize matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other internal standards for stilbene (B7821643) analysis?
A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like this compound is its close structural and physicochemical similarity to the unlabeled analyte (e.g., resveratrol).[1] This similarity ensures that it co-elutes with the analyte and experiences nearly identical effects from the sample matrix, such as ion suppression or enhancement, during LC-MS analysis.[1][2] By normalizing the analyte's signal to that of the internal standard, these matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[2] Carbon-13 labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic shifts relative to the native analyte.[3]
Q2: In which types of matrices is this compound particularly useful?
A2: this compound is particularly beneficial in complex biological and food matrices where significant matrix effects are expected.[4][5] These include:
-
Biological Fluids: Plasma, serum, and urine, which contain high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with ionization.[1][6]
-
Food and Beverages: Wine, grape juice, and other plant-based matrices are rich in polyphenols and sugars that can cause significant matrix effects.[7][8]
Q3: Can this compound be used to quantify analytes other than trans-stilbene (B89595)?
A3: Yes, while it is the ideal internal standard for trans-stilbene, it can also be suitable for the quantification of structurally similar stilbenoids, such as resveratrol (B1683913) and its metabolites (e.g., resveratrol glucuronides and sulfates).[1] The effectiveness of this approach depends on the degree of structural similarity and the co-elution of the analyte and the internal standard. It is crucial to validate the method for each specific analyte to ensure that the internal standard accurately tracks its behavior.
Q4: How should I prepare my stock and working solutions of this compound?
A4: Stock solutions of this compound should be prepared in a high-purity organic solvent in which it is readily soluble, such as methanol (B129727) or acetonitrile (B52724), at a concentration of approximately 1 mg/mL.[1] Store the stock solution at -20°C or lower to ensure long-term stability.[1] Working solutions are prepared by diluting the stock solution with an appropriate solvent, often the same as the mobile phase or reconstitution solvent, to a concentration that yields a robust signal in the LC-MS system without saturating the detector.
Q5: At what stage of the sample preparation should I add this compound?
A5: To correct for variability throughout the entire analytical process, the internal standard should be added as early as possible in the sample preparation workflow.[2] For instance, it should be added to the biological matrix (e.g., plasma) before any extraction steps, such as protein precipitation or liquid-liquid extraction.[1] This ensures that it accounts for any analyte loss during sample processing in addition to variations in injection volume and ionization efficiency.[2]
Experimental Protocols
Protocol: Quantification of Resveratrol in Dog Plasma using trans-Resveratrol-13C6 as an Internal Standard
This protocol is adapted from a validated LC-MS/MS method and can be used as a starting point for developing methods for stilbene analysis using a 13C-labeled internal standard.[1]
1. Materials and Reagents:
-
Analytes: trans-resveratrol
-
Internal Standard: trans-resveratrol-13C6[1]
-
Solvents: HPLC-grade acetonitrile, methanol, isopropanol, and water[1]
-
Reagents: Ammonium (B1175870) acetate (B1210297), formic acid[1]
-
Blank dog plasma[1]
2. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of resveratrol and trans-resveratrol-13C6 in methanol at a concentration of 1 mg/mL and 0.1 mg/mL, respectively. Store at -20°C.[1]
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solutions in a methanol-water mixture (50:50, v/v).[1]
-
Internal Standard Spiking Solution: Prepare a working solution of trans-resveratrol-13C6 for spiking into plasma samples.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard spiking solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 30 x 2.0 mm, 3 µm).[1]
-
Mobile Phase for Resveratrol:
-
Gradient Elution: Develop a suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.25 mL/min[1]
-
Injection Volume: 25 µL[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode for resveratrol.[1]
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for resveratrol and trans-resveratrol-13C6.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the analyte in the unknown samples using the calibration curve.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard (IS) Peak Area | Inconsistent sample preparation (pipetting errors, incomplete extraction). | - Ensure pipettes are calibrated and proper technique is used.- Optimize extraction procedure for consistency.- Ensure thorough vortexing at each step. |
| LC autosampler issues (inconsistent injection volume, air bubbles). | - Purge the autosampler syringe and lines.- Check for leaks in the injection system.- Verify injection volume accuracy. | |
| MS source instability (dirty source, incorrect spray position). | - Clean the ion source.- Optimize the ESI probe position.- Check for stable spray. | |
| Poor Peak Shape for IS and Analyte (Tailing, Splitting) | Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate mobile phase pH or composition. | - Ensure the mobile phase pH is suitable for the analyte and column.- Check for proper mobile phase mixing. | |
| Injection of sample in a solvent stronger than the mobile phase. | - Reconstitute the final extract in the initial mobile phase or a weaker solvent. | |
| IS Signal Suppression or Enhancement | Co-eluting matrix components. | - Optimize chromatographic separation to resolve the analyte and IS from interfering peaks.- Improve sample cleanup to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation). |
| High concentration of analyte suppressing the IS signal (or vice-versa). | - Adjust the concentration of the IS to be in the mid-range of the calibration curve.- Dilute samples with high analyte concentrations. | |
| Crosstalk (Analyte Signal Detected at IS m/z or vice-versa) | Isotopic impurity in the IS or analyte standard. | - Check the certificate of analysis for the isotopic purity of the IS.- Prepare and inject a high-concentration solution of the analyte without IS to check for contribution at the IS m/z, and vice-versa. |
| In-source fragmentation. | - Optimize MS source conditions (e.g., cone voltage) to minimize fragmentation. |
Quantitative Data Summary
The following tables summarize the validation data from a study that utilized trans-resveratrol-13C6 for the quantification of resveratrol in dog plasma, demonstrating the method's accuracy and precision.[1]
Table 1: Intra-day Accuracy and Precision of Resveratrol Quantification in Dog Plasma
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| 5 | 5.2 ± 0.3 | 104.0 | 5.8 |
| 50 | 51.5 ± 2.1 | 103.0 | 4.1 |
| 500 | 495 ± 15 | 99.0 | 3.0 |
| 1000 | 980 ± 30 | 98.0 | 3.1 |
Table 2: Inter-day Accuracy and Precision of Resveratrol Quantification in Dog Plasma
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=15) | Accuracy (%) | Precision (%RSD) |
| 5 | 5.4 ± 0.4 | 108.0 | 7.4 |
| 50 | 52.5 ± 2.6 | 105.0 | 5.0 |
| 500 | 505 ± 20 | 101.0 | 4.0 |
| 1000 | 1010 ± 40 | 101.0 | 4.0 |
Visualizations
Caption: Experimental workflow for stilbene analysis.
Caption: Troubleshooting logical relationships.
References
- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise for trans-Stilbene-13C2 in mass spec
Technical Support Center: trans-Stilbene-13C2 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for this compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound standard consistently low?
Low signal intensity for a nonpolar compound like trans-stilbene (B89595) is a common issue. Several factors across the analytical workflow can contribute to this problem.[1][2] The most frequent causes include:
-
Suboptimal Ionization Technique: trans-Stilbene is a nonpolar aromatic hydrocarbon.[3] Electrospray ionization (ESI), which is ideal for polar and ionizable molecules, is often inefficient for such compounds.[4][5]
-
Inefficient Ionization Source Parameters: Even with the correct technique, parameters such as gas flows, temperatures, and voltages must be finely tuned to maximize the ionization of your specific analyte.[6][7]
-
Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, suppressing its signal.[1][8]
-
Poor Chromatography: Broad or tailing peaks lower the analyte concentration per unit time entering the mass spectrometer, which reduces signal intensity and the S/N ratio.[1]
-
Sample Preparation Issues: Analyte degradation, low concentration, or the presence of contaminants can all negatively affect signal intensity.[1][9]
Q2: Which ionization source is best for this compound: ESI or APCI?
For nonpolar, lower molecular weight compounds like trans-stilbene, Atmospheric Pressure Chemical Ionization (APCI) is generally superior to ESI.[4][5][10] ESI relies on the analyte being in an ionic state in solution, which is difficult for nonpolar molecules. APCI, however, uses a corona discharge to ionize vaporized analyte and mobile phase molecules in the gas phase, a process much more suitable for nonpolar compounds.[4][11]
-
APCI: Best for less polar, volatile, and smaller molecules.[4][5][10] Polyaromatic hydrocarbons, a class that includes stilbene, have been shown to perform much better with APCI.[4]
Q3: How can I mitigate matrix effects that are suppressing my signal?
Matrix effects occur when other components in your sample interfere with the ionization of your analyte.[8] Here are key strategies to identify and reduce them:
-
Improve Chromatographic Separation: Optimize your LC method to separate the this compound peak from co-eluting matrix components. This is the most effective first step.[6]
-
Enhance Sample Preparation: Use more selective sample preparation techniques like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove interfering compounds.[9]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of your analyte. This helps to compensate for signal suppression or enhancement.[6]
-
Leverage Isotopic Labeling: As you are using a 13C-labeled standard, it should co-elute perfectly with the unlabeled analyte. This is the most reliable way to compensate for matrix effects during quantification, as both standard and analyte will be suppressed or enhanced equally.[6]
Q4: What are the key mass spectrometer parameters to optimize for this compound?
Optimizing ion source and mass analyzer parameters is critical for maximizing sensitivity.[5][8] Focus on the following:
-
For APCI Source:
-
Vaporizer Temperature: This needs to be high enough to efficiently vaporize your analyte and mobile phase without causing thermal degradation.[4][12]
-
Nebulizing Gas Flow: This affects droplet size and desolvation efficiency. Higher flow rates are often needed for highly aqueous mobile phases.[8]
-
Corona Discharge Current: This is the primary driver of ionization in APCI. Tune it to maximize your analyte's signal.
-
-
For General MS Settings:
-
Capillary Voltage/Spray Voltage: This voltage should be carefully tuned to maximize the signal for your specific analyte.[6][7]
-
Drying Gas Flow and Temperature: These parameters are crucial for efficient desolvation of solvent droplets to produce gas-phase ions.[8]
-
Collision Energy (for MS/MS): If performing tandem MS, optimize the collision energy to achieve efficient fragmentation and produce strong, specific product ions.
-
Troubleshooting Guides
This section provides structured approaches to resolving common issues.
Guide 1: Systematic Troubleshooting of Low Signal-to-Noise (S/N) Ratio
This workflow provides a step-by-step process for diagnosing and fixing low S/N issues.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 11. microsaic.com [microsaic.com]
- 12. agilent.com [agilent.com]
addressing low recovery of trans-Stilbene-13C2 during extraction
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for addressing the low recovery of trans-Stilbene-13C2 during extraction. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may lead to the low recovery of your stable isotope-labeled internal standard, this compound. As an internal standard, its consistent recovery is critical for the accurate quantification of the target analyte.[1][2]
Q1: Why is my this compound recovery consistently low?
Low recovery is often traced back to one or more factors in the analytical workflow. A systematic evaluation of your procedure is the best approach.
-
Inappropriate Solvent System: The solubility of trans-stilbene (B89595) is a primary factor. It is practically insoluble in water but soluble in organic solvents like ether, benzene, and hydroalcoholic mixtures.[3][4] If your extraction solvent is too polar (e.g., pure water) or does not sufficiently solubilize the analyte from the sample matrix, recovery will be poor. For many applications, an ethanol (B145695)/water mixture (e.g., 60-80% ethanol) has been shown to be highly effective for stilbene (B7821643) extraction.[5][6]
-
Suboptimal Extraction Parameters: Temperature, time, and pH all significantly influence extraction efficiency.[7] Increasing the temperature (e.g., to 60-75°C) can dramatically improve yield, but excessive heat can cause degradation.[5][6][8] Similarly, extraction time must be optimized; for methods like ultrasound-assisted extraction, 10-15 minutes may be sufficient.[5]
-
Degradation of the Standard: trans-Stilbene is susceptible to degradation under certain conditions.
-
Photoisomerization: Exposure to UV or fluorescent light can cause the trans isomer to convert to the cis isomer, which may have different chromatographic behavior and detector response.[9][10][11] Always work in amber vials or protect your samples from light.[5]
-
Oxidative Degradation: Phenolic compounds can be prone to oxidation. If you suspect this is an issue, consider using degassed solvents or performing the extraction under an inert atmosphere like nitrogen.[8]
-
-
Poor Stock Solution Integrity: The issue may originate before the standard is even added to the sample. Verify the concentration of your stock solution and ensure it has not degraded during storage. Stock solutions should be stored at low temperatures (-20°C to -80°C) and protected from light.[9][12]
-
Matrix Effects: In complex matrices, other components can interfere with the extraction process, trapping the standard within the matrix or, in the case of LC-MS analysis, causing ion suppression or enhancement.[2][8] While the purpose of an internal standard is to correct for these effects, severe matrix effects can lead to unreliably low signals.[2]
Q2: My recovery is inconsistent between samples. What should I check?
Inconsistent recovery points to a lack of control over the experimental variables.
-
Inhomogeneous Sample Matrix: Ensure your sample is well-homogenized before taking an aliquot for extraction. Variability in the matrix composition (e.g., fat content) between samples can affect extraction efficiency.[8]
-
Inconsistent Sample Preparation: The particle size of the material being extracted is important. Powdered material generally provides a larger surface area and more consistent extraction compared to coarsely cut material.[5][13]
-
Lack of Precise Parameter Control: Small variations in temperature, extraction time, or the volumes of solvents added can lead to inconsistent results. Ensure all parameters are precisely controlled for every sample in the batch.
-
Instrument Performance: Inconsistent injection volumes or fluctuations in the detector response can manifest as variable recovery. Monitoring the absolute peak area of the internal standard across a batch can help identify such issues.[2]
Q3: I suspect my this compound is degrading. How can I confirm this and prevent it?
Degradation can be identified by the appearance of new, unexpected peaks or a general loss of signal.
-
Signs of Degradation:
-
Photoisomerization: Look for a peak corresponding to cis-Stilbene-13C2. The trans to cis isomerization is a common issue when samples are exposed to light.[10]
-
General Signal Loss: If the recovery is low and no obvious degradation products are observed, thermal or oxidative degradation may be occurring.
-
-
Preventative Measures:
-
Light Protection: Use amber glassware or wrap your tubes and vials in aluminum foil during the entire extraction and analysis process.[5]
-
Temperature Control: Perform a temperature optimization study. Avoid excessively high temperatures that could lead to thermal degradation.[8]
-
Inert Atmosphere: If oxidation is a concern, sparge your solvents with nitrogen and consider blanketing the sample with nitrogen gas during extraction steps.[8]
-
Quantitative Data on Extraction Efficiency
The choice of solvent and extraction conditions has a significant impact on stilbene recovery. The table below summarizes data from studies on stilbene extraction, providing a baseline for methodological development.
| Compound Class | Matrix | Extraction Method | Solvent System | Temperature (°C) | Resulting Yield/Concentration | Reference |
| Total Stilbenes | Grape Canes | Ultrasound-Assisted | 60% Ethanol/Water | 75 | 1362.9 mg/kg | [6] |
| Total Stilbenes | Grape Canes | Ultrasound-Assisted | 80% Ethanol/Water | 75 | 1365.8 mg/kg | [6] |
| Total Stilbenes | Grape Canes | Ultrasound-Assisted | Pure Ethanol | 75 | 732.4 mg/kg | [6] |
| Total Stilbenes | Grape Canes | Ultrasound-Assisted | 60% Ethanol/Water | 25 | 721.9 mg/kg | [6] |
| trans-Resveratrol | Grape Canes | Accelerated Solvent | Methanol (B129727) | Not Specified | 6030 µg/g | [14] |
| trans-ε-viniferin | Grape Canes | Elevated Temperature | Not Specified | 50 | 2260 µg/g | [14] |
Experimental Protocols
Here are detailed methodologies for key procedures related to the use of this compound.
Protocol 1: Preparation and Storage of a this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolution: Dissolve the compound in a Class A volumetric flask using a suitable solvent in which it is highly soluble (e.g., methanol or ethanol). Ensure complete dissolution by vortexing or brief sonication.
-
Dilution: Dilute to the final volume with the same solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and contamination of the entire stock.
-
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light.[12] Under these conditions, the standard should be stable for at least 6 months.[12]
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Stilbenes from a Solid Matrix
This protocol is based on optimized conditions reported for the extraction of stilbenes from grape canes and serves as an excellent starting point.[6]
-
Sample Preparation: Weigh approximately 0.5 g of the homogenized, powdered solid sample into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of your this compound working solution to the sample.
-
Solvent Addition: Add 20 mL of 60% ethanol in water (a 1:40 sample-to-solvent ratio).
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 10-15 minutes at a controlled temperature of 75°C.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the solid material.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial.
-
Analysis: The extract can often be directly injected for HPLC or LC-MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Troubleshooting Workflow for Low Internal Standard Recovery
The following diagram provides a logical workflow to diagnose the root cause of low this compound recovery.
Caption: A flowchart for systematically troubleshooting low internal standard recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. trans-Stilbene [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stilbenes from Vine Extracts: Therapeutic Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of trans-Stilbene-13C2 in solution
Welcome to the technical support center for trans-Stilbene-¹³C₂. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of trans-Stilbene-¹³C₂ in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of trans-Stilbene-¹³C₂ solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results or loss of compound over time. | Photoisomerization from trans to cis isomer due to light exposure. | Prepare and handle all solutions in a dark room or under amber/red light. Use amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient laboratory light. |
| Store solutions at low temperatures (-20°C or below) when not in use.[1][2] | ||
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). | Degradation of trans-Stilbene-¹³C₂ into other products, such as phenanthrene (B1679779) derivatives, often initiated by UV light.[2][3][4] | Avoid exposure to UV light sources. If UV detection is used, minimize the exposure time. When possible, use alternative detection methods. |
| Filter solvents before use to remove any potential photosensitizers. | ||
| Reduced biological activity or inconsistent assay results. | Isomerization to the cis form, which may have different biological properties. | Prepare fresh solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods, even if protected from light and stored at low temperatures. |
| Perform a quick purity check (e.g., via HPLC) on your stock solution if you suspect degradation. | ||
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent, which can be exacerbated by temperature changes. | Ensure the chosen solvent is appropriate for the desired concentration. Sonication may aid in dissolution, but care should be taken to avoid heating the solution. |
| Store solutions at a constant, low temperature to prevent freeze-thaw cycles that can affect solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of trans-Stilbene-¹³C₂ degradation in solution?
A1: The primary cause of degradation is photo-induced isomerization from the trans to the cis isomer.[2][3][4] This process is initiated by exposure to light, particularly UV and fluorescent light.[1][2][3] Further degradation to phenanthrene-type structures can occur, especially under prolonged UV irradiation.[2][3][4]
Q2: How should I store my trans-Stilbene-¹³C₂ stock solutions?
A2: For maximum stability, stock solutions should be stored in amber vials or light-protected containers at -20°C or below.[1][2] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.
Q3: What solvents are recommended for dissolving trans-Stilbene-¹³C₂?
A3: Methanol and other organic solvents are commonly used.[1] The choice of solvent may depend on the specific experimental requirements. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation. While some studies have shown stability in specific media like choline (B1196258) chloride/1,2-propanediol for extended periods at room temperature, this is not a common practice for general laboratory use.[5]
Q4: Can I work with trans-Stilbene-¹³C₂ solutions under normal laboratory lighting?
A4: It is strongly advised to minimize exposure to normal laboratory lighting. Stilbenes are photosensitive, and even fluorescent lighting can induce isomerization.[1][3] Whenever possible, conduct experimental manipulations in a darkened room or under red or amber light conditions.
Q5: How can I monitor the stability of my trans-Stilbene-¹³C₂ solution?
A5: The stability of your solution can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] By comparing the peak corresponding to trans-Stilbene-¹³C₂ with potential new peaks (e.g., the cis-isomer or other degradation products), you can assess the integrity of your solution over time.
Degradation Pathway and Prevention Workflow
The following diagrams illustrate the primary degradation pathway of trans-stilbene (B89595) and a recommended experimental workflow to minimize degradation.
Caption: Degradation pathway of trans-Stilbene-¹³C₂.
Caption: Recommended workflow for handling trans-Stilbene-¹³C₂ solutions.
References
Technical Support Center: Optimizing Ionization Efficiency for trans-Stilbene-13C2
Welcome to the technical support center for the analysis of trans-Stilbene-13C2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this isotopically labeled compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for this compound?
A1: The optimal ionization technique depends on the sample matrix and the desired analytical outcome. For stilbene (B7821643) derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. ESI in negative ion mode has been shown to provide high sensitivity for many stilbene compounds.[1][2][3] APCI is a viable alternative, particularly for less polar compounds, and may be more robust to matrix effects.[4][5][6] Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be considered, especially for solid-phase analysis.[7][8]
Q2: How does the 13C2 isotopic label affect ionization?
A2: The presence of two 13C atoms in this compound will increase its mass by approximately 2 Da compared to the unlabeled analog. This mass shift is the primary intended effect for its use as an internal standard. The isotopic label itself is not expected to significantly alter the fundamental ionization efficiency compared to the unlabeled compound. However, it is crucial to account for the natural isotopic abundance of carbon when analyzing mass spectra to avoid errors in quantification.[9][10]
Q3: What are the expected ions for this compound in ESI and APCI?
A3: In ESI, you can expect to observe the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Adduct formation with solvent ions (e.g., [M+Na]⁺, [M+CH3COO]⁻) is also possible. In APCI, the protonated molecule [M+H]⁺ is commonly observed in positive ion mode.[4][6]
Q4: Can in-source reactions affect my analysis?
A4: Yes, stilbene derivatives can be susceptible to in-source reactions. For instance, pterostilbene (B91288), a related compound, has been observed to undergo dehydrodimerization during electrospray ionization.[11] This can lead to a decreased signal for the monomeric ion and complicate quantitative analysis. Careful optimization of source parameters is necessary to minimize such effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Problem 1: Low or No Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Ionization Mode | For stilbenes, ESI in negative ion mode often provides better sensitivity.[1] If using ESI, try switching from positive to negative mode. |
| Suboptimal Source Parameters | Systematically optimize key source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[12][13] |
| Sample Concentration | If the sample is too dilute, you may not observe a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[14] Prepare a dilution series to find the optimal concentration range. |
| In-source Reactions | Dimerization or other in-source reactions can reduce the signal of the target analyte.[11] Adjust source conditions (e.g., lower temperature, different solvent) to minimize these reactions. |
| Matrix Effects | Components of the sample matrix can suppress the ionization of the analyte. Dilute the sample or use a more effective sample preparation method to remove interfering substances. |
Problem 2: Poor Reproducibility and Inaccurate Quantification
Possible Causes & Solutions:
| Cause | Recommended Action |
| Isotopic Overlap | The natural isotopic abundance of the unlabeled compound can interfere with the signal of the 13C2-labeled standard. Ensure your data processing software correctly corrects for this overlap.[10] |
| Instability of trans-Stilbene (B89595) | trans-stilbene can isomerize to cis-stilbene (B147466) when exposed to light.[15][16] Prepare and handle all samples and standards in the dark or under amber light to prevent isomerization. |
| Carryover | Analyte from a previous injection can carry over to the next, leading to inaccurate results. Implement a robust needle wash protocol and run blank injections between samples.[17] |
| Instrument Calibration | An improperly calibrated mass spectrometer will lead to mass accuracy errors and unreliable quantification.[14] Regularly calibrate your instrument using appropriate standards. |
Experimental Protocols
Protocol 1: General Method for ESI-MS Analysis of this compound
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Sample Preparation : Dissolve this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1 µg/mL. For quantitative analysis, prepare a calibration curve using a series of known concentrations.
-
LC-MS System :
-
LC Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative mode).
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Flow Rate : 0.2-0.4 mL/min.
-
-
Mass Spectrometer Settings (ESI) :
-
Ionization Mode : Negative Ion Mode.
-
Capillary Voltage : 3.0-4.0 kV.
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Nebulizer Pressure : 30-40 psi.
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Drying Gas Flow : 8-12 L/min.
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Gas Temperature : 300-350 °C.
-
Data Acquisition : Scan mode for qualitative analysis or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Protocol 2: General Method for APCI-MS Analysis of this compound
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Sample Preparation : As described in Protocol 1.
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LC-MS System : As described in Protocol 1. A wider range of nonpolar solvents can be used with APCI.[6]
-
Mass Spectrometer Settings (APCI) :
-
Ionization Mode : Positive Ion Mode.
-
Corona Discharge Current : 4-5 µA.
-
Vaporizer Temperature : 350-450 °C.[6]
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Drying Gas Flow : 5-10 L/min.
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Gas Temperature : 300-350 °C.
-
Data Acquisition : As described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interfaces for LC-MS : Shimadzu (Ãsterreich) [shimadzu.at]
- 5. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrodimerization of pterostilbene during electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. smatrix.com [smatrix.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
dealing with co-eluting interferences with trans-Stilbene-13C2
Welcome to the technical support center for the analysis of trans-Stilbene-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of trans-stilbene (B89595), where two of the carbon atoms in the stilbene (B7821643) backbone are replaced with the heavier carbon-13 isotope. It is an ideal internal standard for the quantification of trans-stilbene in various samples, particularly in complex biological matrices, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Because it is chemically identical to the analyte (trans-stilbene), it co-elutes chromatographically and experiences similar ionization and matrix effects. However, its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate quantification.
Q2: What are the most common co-eluting interferences when analyzing trans-stilbene?
The most common co-eluting interferences in trans-stilbene analysis include:
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cis-Stilbene: This geometric isomer of trans-stilbene often has very similar chromatographic behavior and can co-elute or elute very closely.[2] Since they have the same mass, they cannot be distinguished by a mass spectrometer if they co-elute.
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Stilbene Metabolites: In biological samples, metabolites such as stilbene glucosides (e.g., piceid) and methylated stilbenes (e.g., pterostilbene) can potentially interfere with the analysis.[3][4] While they have different masses, high concentrations of these metabolites can lead to in-source fragmentation or suppression of the analyte signal.
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Matrix Components: Endogenous compounds from the sample matrix (e.g., phospholipids, salts, and proteins in plasma) can co-elute with trans-stilbene and cause ion suppression or enhancement, leading to inaccurate quantification.[5]
Q3: How can I confirm the identity of a suspected co-eluting peak?
If you suspect a co-eluting interference, you can use the following strategies to confirm its identity:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
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MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the suspected interference with that of a known standard. Different isomers or compounds will often produce unique fragment ions.
-
Chromatographic Separation Optimization: Modify your LC method (e.g., change the gradient, mobile phase composition, or column chemistry) to try and separate the co-eluting peaks.[6]
Troubleshooting Guides
Issue 1: Poor peak shape or peak splitting for trans-Stilbene and/or this compound.
This issue can be caused by several factors related to the chromatography or the sample itself.
| Possible Cause | Recommended Solution |
| Co-elution with an interfering compound | Modify the chromatographic method to improve resolution. Try a different column chemistry (e.g., phenyl-hexyl instead of C18), adjust the mobile phase gradient, or change the organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the sample concentration is within the linear range of the assay. |
| Poor Column Performance | The column may be old or contaminated. Flush the column with a strong solvent or replace it if necessary. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
Issue 2: Inaccurate quantification or high variability in results.
This is often a result of matrix effects or unresolved interferences.
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Improve the sample preparation procedure to remove more of the matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[7][8] |
| Co-elution with an Isomeric Interference (e.g., cis-stilbene) | Optimize the chromatographic separation to resolve the isomers. Isocratic elution or a very shallow gradient may be necessary. Also, protect samples from light to prevent the isomerization of trans-stilbene to cis-stilbene.[2] |
| Cross-talk between Analyte and Internal Standard MRM transitions | Ensure that the selected MRM transitions for the analyte and internal standard are unique and do not have isotopic overlap. |
| In-source Fragmentation of Metabolites | If high concentrations of metabolites are present, they may fragment in the ion source to produce ions with the same m/z as the analyte. Improve chromatographic separation to ensure metabolites do not co-elute with the analyte. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Protein Precipitation
This is a simple and rapid method for sample cleanup, but may not be sufficient for removing all matrix interferences.
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To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).
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Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge the sample at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup and can significantly reduce matrix effects.
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Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the Sample: Dilute 100 µL of plasma with 400 µL of water and load it onto the conditioned cartridge.
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Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elute: Elute the analyte and internal standard with 1 mL of methanol.
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Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data
The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for the analysis of trans-stilbene and its 13C2-labeled internal standard. These transitions should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| trans-Stilbene | 181.1 | 165.1 | 25 |
| trans-Stilbene | 181.1 | 152.1 | 35 |
| This compound | 183.1 | 167.1 | 25 |
| This compound | 183.1 | 154.1 | 35 |
Note: The precursor ion for trans-stilbene is [M+H]+. The product ions correspond to the loss of a methyl group and the subsequent loss of a C2H2 molecule. The transitions for the 13C2 labeled standard are shifted by 2 Da.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ensuring Linearity of Calibration Curves with trans-Stilbene-13C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving linear calibration curves when using trans-Stilbene-13C2 as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide: Non-Linear Calibration Curves
Issue: My calibration curve for the analyte using this compound as an internal standard is non-linear. What are the potential causes and how can I fix it?
Non-linearity in calibration curves is a common issue in analytical assays and can stem from several sources. Below is a step-by-step guide to troubleshoot and resolve this problem.
Step 1: Investigate Potential Sample Preparation and Injection Issues
| Potential Cause | Troubleshooting Action |
| Errors in Standard Preparation | Prepare a fresh set of calibration standards. Ensure accurate pipetting and serial dilutions. Verify the purity and concentration of the stock solutions of both the analyte and this compound.[1] |
| Sample Degradation or Evaporation | Analyze freshly prepared standards immediately. Ensure vials are properly capped and stored at the appropriate temperature to prevent evaporation or degradation.[1] trans-Stilbene (B89595) can isomerize under light, so samples should be prepared in the dark if necessary.[2] |
| Injection Volume Inconsistency | Verify the autosampler's performance for injection volume accuracy and precision.[3] Changes in injection volume can alter the amount of sample introduced into the column and affect linearity.[1] |
| Injector-Related Problems | Optimize injector temperature, split ratio (for GC), and septum purge flow. Ensure the column is positioned correctly in the injector.[1] Adsorption of active compounds in the injector liner can also lead to non-linearity, especially at lower concentrations.[1] |
Step 2: Evaluate Chromatographic and Mass Spectrometric Conditions
| Potential Cause | Troubleshooting Action |
| Detector Saturation | This is a frequent cause of non-linearity at high concentrations in modern LC-MS instruments.[4][5] Dilute the higher concentration standards to fall within the linear range of the detector.[3] Alternatively, adjust mass spectrometer parameters to intentionally reduce sensitivity, such as using a less abundant product ion for quantification.[4] |
| Ionization Saturation/Matrix Effects | Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard, leading to a non-linear response.[4][6] Improve sample preparation to remove interfering matrix components. Optimize chromatographic separation to resolve the analyte from matrix interferences. |
| Dimer or Multimer Formation | At high concentrations, analytes can form dimers or multimers, leading to a non-linear response.[4] Dilute the standards to a concentration range where this phenomenon is minimized. |
| Isotopic Contribution (Cross-Talk) | There can be a cross-signal contribution between the analyte and its stable isotope-labeled internal standard (SIL-IS), which can be problematic with a non-linear system response.[7] Ensure that the mass spectrometer resolution is sufficient to distinguish between the analyte and internal standard signals. An increase of at least three mass units in the internal standard is ideal to avoid signal overlap.[8] |
Step 3: Re-evaluate the Calibration Model and Range
| Potential Cause | Troubleshooting Action |
| Inappropriate Regression Model | A simple linear regression may not be the best fit. Evaluate the use of a quadratic (second-order polynomial) regression or a weighted linear regression (e.g., 1/x or 1/x² weighting).[4][9] The choice of model should be justified and validated.[3] |
| Calibration Range is Too Wide | The linear response of a detector is limited to a specific range of compound amounts, typically 10⁴-10⁵ fold difference in concentration.[1] Narrow the calibration range to the expected concentration of the unknown samples.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of trans-stilbene, where two carbon atoms are replaced with the heavier carbon-13 isotope.[10][11] It is used as an internal standard in quantitative analysis by techniques like GC-MS or LC-MS.[10] Because it is chemically and physically very similar to the unlabeled analyte (trans-stilbene), it co-elutes and experiences similar ionization and matrix effects, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[12]
Q2: What are the typical properties of trans-Stilbene?
A2:
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Appearance: Off-white crystals[13]
-
Melting Point: 123-125 °C[13]
-
Boiling Point: 305-307 °C[13]
-
Solubility: Soluble in benzene (B151609) and ether; insoluble in water.[13]
-
Molecular Weight (this compound): Approximately 182.25 g/mol [14]
Q3: Is it acceptable to use a non-linear calibration curve for quantification?
A3: Yes, it is acceptable to use a non-linear calibration curve, such as a quadratic fit, provided that the model accurately describes the relationship between concentration and response.[5] The method must be properly validated to demonstrate acceptable accuracy and precision across the entire calibration range.
Q4: How can I determine the appropriate concentration range for my calibration standards?
A4: The calibration range should encompass the expected concentrations of the analyte in your unknown samples.[12] It is crucial to determine the linear dynamic range of your instrument for the specific analyte. The lowest standard should be at or above the Limit of Quantification (LOQ), and the highest standard should not exceed the point of detector saturation.[9]
Quantitative Data Summary
| Parameter | Recommendation/Typical Value | Reference |
| Analyte Concentration Range | Should be within the linear dynamic range of the instrument, typically spanning 3-4 orders of magnitude. | [5] |
| Internal Standard Concentration | Should be consistent across all standards and samples, and ideally within the mid-range of the calibration curve. | [15] |
| Correlation Coefficient (r²) | Generally, an r² > 0.99 is considered indicative of good linearity for internal standard-based matrix-matched calibration. | [16] |
| Regression Model | Linear, weighted linear (1/x or 1/x²), or quadratic. The simplest model that adequately describes the data should be used. | [4][9] |
| Acceptable Precision (%RSD) | For within-day repeatability and between-day reproducibility, RSD <20% is generally considered satisfactory. | [16] |
| Acceptable Accuracy (%Recovery) | Typically expected to be within 80-120%. | [16] |
Experimental Protocol: Generating a Calibration Curve with this compound
This protocol outlines the general steps for creating a calibration curve for an analyte using this compound as an internal standard for LC-MS analysis.
1. Preparation of Stock Solutions:
- Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the analyte standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final known volume in a volumetric flask.
- Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the same solvent as the analyte to a final known volume in a volumetric flask.
2. Preparation of Working Solutions:
- Analyte Working Solution (e.g., 10 µg/mL): Prepare an intermediate dilution of the analyte stock solution.
- Internal Standard Working Solution (e.g., 1 µg/mL): Prepare a working solution of the this compound that, when added to the calibration standards, will result in a consistent and detectable concentration.
3. Preparation of Calibration Standards:
- Label a series of vials for each calibration point (e.g., Blank, Cal 1, Cal 2, ... Cal 8).
- To each vial (except the blank), add a constant volume of the Internal Standard Working Solution.
- Perform serial dilutions of the Analyte Working Solution to create a set of calibration standards with decreasing concentrations. For example, for a 1 mL final volume:
- Cal 8: 100 µL of Analyte Working Solution + [Volume of IS] + Solvent to 1 mL
- Cal 7: 50 µL of Analyte Working Solution + [Volume of IS] + Solvent to 1 mL
- ...and so on, down to the lowest concentration.
- The blank sample should contain the internal standard and the solvent only.
4. Sample Analysis:
- Set up the LC-MS/MS method with optimized parameters for both the analyte and this compound (e.g., precursor/product ion transitions, collision energy, source parameters).
- Inject the prepared calibration standards in order of increasing concentration.
5. Data Processing and Curve Generation:
- Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
- Calculate the response ratio for each calibration standard: (Peak Area of Analyte) / (Peak Area of Internal Standard).
- Plot the response ratio (y-axis) against the known concentration of the analyte (x-axis).
- Perform a linear regression analysis on the data points. Evaluate the correlation coefficient (r²) and visually inspect the curve for linearity. If non-linear, consider a weighted linear or quadratic regression.
Visualizations
Caption: Workflow for generating a linear calibration curve.
Caption: Troubleshooting workflow for a non-linear calibration curve.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gtfch.org [gtfch.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. imreblank.ch [imreblank.ch]
- 13. TRANS-STILBENE | 103-30-0 [chemicalbook.com]
- 14. trans-Stilbene-alpha,beta 13C2 [a-2-s.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Purity of trans-Stilbene-13C2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-Stilbene-13C2. The focus is on addressing common issues related to the correction for isotopic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected isotopic impurities in a sample of this compound?
A1: Commercially available this compound is typically stated to have an isotopic enrichment of 99 atom % 13C. The primary isotopic impurities you will encounter are:
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M+0 (Unlabeled trans-Stilbene): Molecules with the natural abundance of carbon isotopes (entirely 12C at the labeled positions).
-
M+1 (Singly labeled trans-Stilbene): Molecules containing only one 13C atom at one of the two labeled positions.
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Natural 13C Abundance in the Remainder of the Molecule: Even in a fully 13C2-labeled molecule, the other 12 carbon atoms will have the natural abundance of 13C (approximately 1.1%), contributing to the M+1, M+2, etc. peaks in a mass spectrum.[1]
It is also possible, though less common, to have impurities from the chemical synthesis process. These would be chemically different molecules and should be distinguishable by chromatographic methods coupled with mass spectrometry.
Q2: How can I determine the isotopic purity of my this compound sample?
A2: The two primary analytical techniques for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
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Mass Spectrometry (MS): This is the most common method. By analyzing the relative intensities of the different mass isotopologues (M+0, M+1, M+2, etc.), you can calculate the isotopic enrichment. High-resolution mass spectrometry is particularly useful for resolving isobaric interferences.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR can be a powerful tool. In a 13C-labeled compound, the presence of adjacent 13C atoms will result in 13C-13C coupling, which is not observed at natural abundance. The presence and intensity of signals corresponding to unlabeled or singly labeled species can be used to determine purity.
Q3: In my mass spectrum, I see a small peak at M+1 relative to my main M+2 peak. What does this signify?
A3: The M+1 peak in the mass spectrum of a doubly 13C-labeled compound like this compound can arise from two main sources:
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Singly Labeled Impurity: A molecule that has only one 13C atom at the intended labeled positions.
-
Natural 13C Abundance: The presence of a single 13C atom at any of the other 12 carbon positions in a fully 13C2-labeled molecule.
To distinguish between these, you must correct for the natural abundance of 13C in the rest of the molecule.
Troubleshooting Guides
Mass Spectrometry Analysis
Problem: The observed isotopic distribution in my mass spectrum does not match the theoretical distribution for 99% 13C enrichment.
| Possible Cause | Troubleshooting Step |
| Incorrect Theoretical Calculation | Ensure your theoretical model accounts for the natural 13C abundance in the 12 unlabeled carbon atoms of the stilbene (B7821643) molecule. |
| Instrumental Issues | Verify mass calibration and resolution. Poor resolution can lead to overlapping isotopic peaks. |
| In-source Fragmentation or Adduct Formation | Optimize ionization conditions to minimize fragmentation. Check for common adducts (e.g., sodium, potassium) that could interfere with the isotopic cluster. |
| Sample Contamination | Analyze a blank to check for background ions at the m/z values of interest. |
NMR Analysis
Problem: I am unsure how to interpret the 13C NMR spectrum of my this compound.
| Possible Cause | Troubleshooting Step |
| Lack of a Reference Spectrum | Acquire a 13C NMR spectrum of an unlabeled trans-stilbene (B89595) standard under the same conditions. This will help identify the signals corresponding to the M+0 impurity. |
| Complex Coupling Patterns | The 13C-13C coupling in the labeled compound will split the signals of the labeled carbons into doublets. The magnitude of the coupling constant (1JCC) can confirm the direct linkage of the two 13C atoms. |
| Low Signal-to-Noise for Impurities | If the isotopic purity is high, the signals from the M+0 and M+1 species will be very small. Increase the number of scans to improve the signal-to-noise ratio for these peaks. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by Mass Spectrometry
This protocol provides a general workflow for determining the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
- Prepare a similar concentration of unlabeled trans-stilbene as a reference standard.
2. LC-MS Analysis:
- LC Method: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any potential chemical impurities.
- MS Method:
- Use an electrospray ionization (ESI) source in positive ion mode.
- Acquire full scan mass spectra over a range that includes the molecular ions of both labeled and unlabeled stilbene (e.g., m/z 150-250).
- Ensure the mass resolution is sufficient to resolve the isotopic peaks clearly.
3. Data Analysis:
- Extract the ion chromatograms for the M+0, M+1, and M+2 isotopologues of trans-stilbene.
- Integrate the peak areas for each isotopologue.
- Correct the observed intensities for the natural abundance of 13C in the unlabeled portion of the molecule.
- Calculate the isotopic purity.
Data Presentation
Table 1: Theoretical Isotopic Distribution of trans-Stilbene
This table shows the expected mass and relative abundance of the major isotopologues of unlabeled and 99% enriched this compound.
| Isotopologue | Formula | Exact Mass (Da) | Relative Abundance (Unlabeled) | Relative Abundance (99% 13C2) |
| M+0 | C14H12 | 180.0939 | 100% | ~1% (impurity) |
| M+1 | C13CH12 | 181.0973 | 15.4% | ~15.4% (from natural abundance) |
| M+2 | 12C12 13C2 H12 | 182.1006 | 1.1% | 100% (main peak) |
Note: Relative abundances are approximate and will vary based on the actual isotopic enrichment.
Visualizations
Diagram 1: Workflow for Isotopic Purity Determination by MS
Caption: Workflow for determining isotopic purity using LC-MS.
Diagram 2: Logical Relationship of Isotopic Contributions
References
Technical Support Center: Analysis of Light-Sensitive Trans-Stilbene Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of trans-stilbene (B89595) compounds during analysis. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why are trans-stilbene compounds sensitive to light?
A1: Trans-stilbene and its derivatives contain a carbon-carbon double bond that can absorb energy from light, particularly in the UV spectrum. This absorption of energy can induce a temporary excited state, leading to a rotation around the central double bond and subsequent conversion to the cis-isomer. This process is known as photoisomerization.[1] The trans-isomer is generally the more thermodynamically stable and often the more biologically active form.[2]
Q2: What are the primary consequences of photoisomerization during analysis?
A2: Photoisomerization can lead to several analytical challenges:
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Inaccurate Quantification: The conversion of the trans-isomer to the cis-isomer will result in an underestimation of the true concentration of the trans-stilbene compound in your sample.
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Chromatographic Complexity: The presence of both cis- and trans-isomers can complicate chromatographic separation, potentially leading to co-elution or the appearance of unexpected peaks.
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Formation of Degradation Products: Prolonged exposure to high-energy light can lead to further degradation of the stilbene (B7821643) compounds into other photoproducts, further complicating the analysis.[1]
Q3: What general precautions should I take when handling trans-stilbene compounds?
A3: To minimize light-induced degradation, it is crucial to adopt the following practices:
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Use Amber Glassware: Always store and prepare solutions of trans-stilbene compounds in amber-colored volumetric flasks, vials, and other glassware to block UV light.
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Work in a Dimly Lit Environment: Whenever possible, perform sample preparation and handling in a laboratory with reduced lighting.
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Protect Samples from Direct Light: Cover sample containers with aluminum foil or use opaque boxes during storage and transport.
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Minimize Exposure Time: Plan your experiments to minimize the time that samples are exposed to any light source.
-
Use Light-Protective Autosampler Vials: For HPLC analysis, use amber or light-blocking autosampler vials.
Troubleshooting Guides
HPLC Analysis
Problem: I am observing a new peak in my chromatogram that increases in area over time, while my trans-stilbene peak decreases.
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Possible Cause: This is a classic sign of on-column or in-autosampler photoisomerization of the trans-stilbene to its cis-isomer.
-
Solution:
-
Confirm Isomer Identity: If possible, confirm the identity of the new peak as the cis-isomer using a reference standard or by collecting the fraction and analyzing it by mass spectrometry or NMR. The cis-isomer typically has a different retention time than the trans-isomer.[3][4]
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Protect the Autosampler: If your autosampler is not refrigerated or light-protected, cover the sample tray with a light-blocking cover.
-
Optimize the Method: Consider using a faster gradient or a shorter column to reduce the analysis time and minimize the time the sample spends in the flow cell of the detector.
-
Filter Light Source: If your detector allows, use a filter to block shorter, more energetic wavelengths that may be causing isomerization in the detector flow cell.
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Problem: I am seeing peak tailing or fronting for my trans-stilbene peak.
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Possible Cause: This can be due to a variety of factors, including column degradation, improper mobile phase pH, or interactions with active sites on the stationary phase.
-
Solution:
-
Check Column Health: First, ensure your column is not degraded. You can do this by injecting a standard compound with a known peak shape.
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Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of hydroxylated stilbenes like resveratrol (B1683913), which in turn can influence peak shape. Ensure your mobile phase is buffered and at an appropriate pH. A mobile phase with a pH of 4 has been shown to be effective for the separation of resveratrol isomers.[3][4][5]
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Use a Different Column: If peak shape issues persist, consider trying a different stationary phase. Sometimes, end-capped C18 columns or those with different surface chemistry can reduce secondary interactions that cause peak tailing.
-
UV-Vis Spectroscopy
Problem: The absorbance of my trans-stilbene solution is decreasing over time during repeated measurements.
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Possible Cause: The UV light from the spectrophotometer is causing the trans-stilbene to isomerize to the cis-isomer, which has a different molar absorptivity and absorption maximum. The trans-isomer of resveratrol, for example, has an absorption maximum around 306-321 nm, while the cis-isomer's maximum is around 286 nm.[6]
-
Solution:
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Minimize Exposure: Limit the exposure of the sample to the UV beam. Take single, rapid measurements instead of continuous scanning.
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Use a Lower Intensity Setting: If your instrument allows, reduce the intensity of the light source.
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Work Quickly: Prepare your sample and take the measurement as quickly as possible to minimize ambient light exposure before placing it in the instrument.
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NMR Spectroscopy
Problem: I am seeing unexpected peaks in the 1H NMR spectrum of my purified trans-stilbene compound.
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Possible Cause: The sample may have undergone photoisomerization to the cis-isomer either during storage or sample preparation. The chemical shifts of the vinylic and aromatic protons will be different for the cis- and trans-isomers.
-
Solution:
-
Prepare Samples in the Dark: Dissolve your sample in deuterated solvent in a dark room or under red light.
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Use Amber NMR Tubes: While not as common, amberized NMR tubes can offer some protection.
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Acquire Data Promptly: Do not leave the sample sitting in the NMR spectrometer for an extended period before acquiring the spectrum.
-
Quantitative Data on Photostability
The photostability of trans-stilbene compounds can vary significantly depending on the specific derivative and the light conditions. The following tables summarize some key quantitative data.
Table 1: Photostability of Various Stilbenoids under Fluorescent Light
| Compound | Stability under Fluorescent Light | Reference |
| trans-Resveratrol | Unstable | [7] |
| trans-Piceid | Unstable | [7] |
| trans-Astringin | Unstable | [7] |
| trans-Isorhapontigenin | More Stable | [7] |
| trans-Isorhapontin | More Stable | [7] |
Table 2: Photoisomerization Quantum Yields of a Coordinated Stilbene Derivative
| Complex | Photoisomerization Rate Constant (kiso, s-1) | Quantum Yield (Φt-c) | Reference |
| Free Ligand | - | - | [8] |
| Complex 1 | 0.0059 | 0.017 | [8] |
| Complex 3 | 0.0089 | 0.028 | [8] |
| Complex 4 | 0.0034 | 0.011 | [8] |
| Complex 6 | 0.0111 | 0.024 | [8] |
Experimental Protocols
Detailed HPLC-UV Method for the Separation of Trans- and Cis-Resveratrol (B22520)
This protocol is adapted from a validated method for the simultaneous determination of trans- and cis-resveratrol.[3][4][5]
1. Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 75 mm, 3.5 µm particle size).
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Ammonium (B1175870) formate (B1220265) (LC-MS grade).
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Acetonitrile (HPLC grade).
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Formic acid (LC-MS grade).
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Ultrapure water.
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Trans-resveratrol reference standard.
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Amber vials and glassware.
2. Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter before use.
3. Standard Preparation:
-
Prepare a stock solution of trans-resveratrol in a mixture of mobile phase A and B (e.g., 70:30 v/v).
-
To generate a cis-resveratrol standard for peak identification, expose a solution of trans-resveratrol to UV light (e.g., 365 nm) for a controlled period.[6] Monitor the conversion by HPLC.
4. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 306 nm for trans-resveratrol and 286 nm for cis-resveratrol. A PDA detector is recommended to monitor both wavelengths simultaneously.
5. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an amber HPLC vial.
6. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for trans- and cis-resveratrol based on their retention times compared to the standards.
-
Quantify the analytes using a calibration curve generated from the reference standards.
Visualizations
Caption: Experimental workflow for HPLC analysis of trans-stilbene compounds.
Caption: Troubleshooting guide for photoisomerization during HPLC analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC8605923 - Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of <i>trans</i>-Resveratrol and <i>cis</i>-Resveratrol in an Injectable Solution. - OmicsDI [omicsdi.org]
- 6. mdpi.com [mdpi.com]
- 7. hinotek.com [hinotek.com]
- 8. Reversible trans -to- cis photoisomerization and irreversible photocyclization reactions of a Co-coordinated stilbene derivative on chiral di-β-diketo ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07133A [pubs.rsc.org]
Technical Support Center: Optimizing Mobile Phase for Stilbene Separation with 13C Standard
Welcome to the technical support center for optimizing the mobile phase for stilbene (B7821643) separation using a 13C internal standard. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for stilbene separation using a C18 column?
A good starting point for reversed-phase HPLC separation of stilbenes on a C18 column is a gradient elution using a mixture of an aqueous solvent and an organic solvent.[1][2][3] A common combination is water with an acidifier (like formic or phosphoric acid) as mobile phase A and acetonitrile (B52724) or methanol (B129727) as mobile phase B.[1][4]
For example, a gradient could start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration. This approach is effective for separating complex mixtures of compounds with varying polarities.[5]
Q2: My stilbene peak and 13C internal standard peak are not well-resolved. What should I do?
Poor resolution between the analyte and the internal standard can be addressed by modifying the mobile phase composition. Since 13C-labeled internal standards have very similar chemical properties to their unlabeled counterparts, chromatographic co-elution is expected.[6][7] The primary differentiation is by mass spectrometry. However, if you are using UV detection, slight separation may be achievable.
To improve separation, you can:
-
Adjust the organic solvent ratio: A subtle change in the methanol or acetonitrile percentage can alter selectivity.
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can significantly impact selectivity due to different solvent properties.[3]
-
Modify the aqueous phase pH: Adjusting the pH with a buffer or acid can alter the ionization state of the stilbenes, affecting their retention and potentially improving resolution.[2][3][8]
Q3: I'm observing peak tailing for my stilbene compounds. What are the likely causes and solutions?
Peak tailing in reversed-phase chromatography can be caused by several factors:[9]
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Secondary interactions with residual silanols: The silica (B1680970) backbone of C18 columns can have residual silanol (B1196071) groups that interact with polar functional groups on the stilbenes.
-
Solution: Add a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid (0.01-0.1%), to the mobile phase to protonate the silanols and reduce these interactions.[4]
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
Incompatible sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Q4: My retention times are drifting from run to run. How can I improve reproducibility?
Retention time instability can be a frustrating issue. Here are some common causes and their solutions:[9]
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Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile phase composition changes: If the mobile phase is prepared by mixing online, ensure the pump is functioning correctly.[11] If preparing manually, ensure accurate measurements. Evaporation of the more volatile organic solvent can also alter the composition.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]
-
Temperature fluctuations: Changes in column temperature can affect retention times.[2]
-
Solution: Use a column oven to maintain a constant temperature.
Q5: Why should I use a 13C-labeled internal standard for stilbene analysis?
A 13C-labeled internal standard is the ideal choice for quantitative analysis, especially when using mass spectrometry detection.[6][7][12] Here's why:
-
Similar chemical and physical properties: The 13C standard behaves almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[7]
-
Correction for matrix effects and recovery losses: It effectively compensates for variations in sample extraction recovery and signal suppression or enhancement in the mass spectrometer, leading to higher accuracy and precision.[7][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Peaks | Detector lamp off or malfunctioning. | Check and replace the detector lamp if necessary. |
| No mobile phase flow. | Check for leaks, ensure the pump is primed, and that there is enough mobile phase in the reservoir.[9] | |
| Incorrect sample preparation. | Verify the sample concentration and injection volume. | |
| Split Peaks | Column void or contamination at the inlet. | Reverse and flush the column. If the problem persists, the column may need to be replaced.[9] |
| Incompatible sample solvent. | Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase. | |
| High Backpressure | Clogged frit or column. | Replace the inline filter or guard column. If the pressure is still high, try back-flushing the analytical column. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase.[9] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase. Purge the pump to remove any trapped air. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents.[8] |
Experimental Protocols
Protocol 1: General Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A):
-
Measure a desired volume of high-purity water (e.g., Milli-Q or equivalent).
-
If required, add an acidifier (e.g., formic acid to a final concentration of 0.1%) or a buffer (e.g., ammonium (B1175870) acetate (B1210297) to a final concentration of 1mM).[14]
-
Adjust the pH if necessary using a calibrated pH meter.
-
Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter.[4]
-
-
Organic Phase (Mobile Phase B):
-
Use HPLC-grade acetonitrile or methanol.
-
Filtering the organic phase is also a good practice.
-
-
Degassing:
-
Degas both mobile phases before use by sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.
-
Protocol 2: Stock Solution Preparation for Stilbene and 13C Standard
-
Accurately weigh a known amount of the stilbene standard and the 13C-labeled internal standard.
-
Dissolve each standard in a suitable solvent, such as methanol or acetonitrile, to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).[15]
-
Store the stock solutions in a refrigerator or freezer, protected from light, to prevent degradation.[15]
Quantitative Data Summary
The following table summarizes typical mobile phase compositions and chromatographic conditions used for stilbene (resveratrol) analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (100 x 1.0 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Orthophosphoric Acid in Water (pH 2.8) | 0.01% Formic Acid in Water | Phosphate buffer (pH 6.8) |
| Mobile Phase B | Methanol | Acetonitrile | Methanol |
| Composition | 51:49 (v/v) | 60:40 (v/v) | 63:37 (v/v) |
| Flow Rate | 0.8 mL/min | 0.1 mL/min | 1.0 mL/min |
| Detection | UV at 306 nm | MS/MS | UV at 306 nm |
| Reference | [4] | [4] | [15] |
Visual Workflow for Mobile Phase Optimization
Caption: Workflow for optimizing mobile phase in stilbene separation.
References
- 1. Separation of Stilbene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. 13C Labeled internal standards | LIBIOS [libios.fr]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. mastelf.com [mastelf.com]
- 9. realab.ua [realab.ua]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Baseline Noise in Chromatograms Featuring trans-Stilbene-13C2
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of baseline noise in chromatograms, with a specific focus on analyses utilizing trans-Stilbene-13C2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise and how does it affect my analysis?
A1: Baseline noise refers to the short-term, random fluctuations of the baseline in a chromatogram when no analyte is being eluted.[1] It is distinct from baseline drift, which is a gradual, long-term trend.[1] Excessive baseline noise is detrimental as it lowers the signal-to-noise ratio (S/N), making it difficult to accurately detect and quantify low-concentration analytes.[1]
Q2: Can the internal standard, this compound, be the cause of baseline noise?
A2: While the stable isotope-labeled internal standard (SIL-IS) itself is unlikely to be the direct cause of baseline noise, certain issues related to it can impact your results. The primary role of a SIL-IS like this compound is to compensate for variations in sample preparation and matrix effects.[2] However, impurities, such as the presence of unlabeled trans-stilbene (B89595) in your standard, can affect the accuracy of quantification. The baseline noise itself usually originates from the analytical instrumentation.[1][3]
Q3: What are the most common sources of baseline noise in a liquid chromatography (LC) system?
A3: Baseline noise in LC systems can originate from various components. The most frequent culprits include:
-
Mobile Phase: Impurities in solvents, dissolved gases forming microbubbles, or inadequate mixing of mobile phase components can all contribute to an unstable baseline.[1][3]
-
HPLC Pump: Pulsations from the pump, worn-out seals, or malfunctioning check valves can introduce rhythmic noise.[3][4]
-
Column: A contaminated or degraded column can leach substances, leading to a noisy baseline.[3]
-
Detector: Fluctuations in the lamp intensity, a contaminated flow cell, or electronic noise within the detector are common sources of baseline instability.[1][4]
-
Environmental Factors: Temperature fluctuations around the instrument can also affect the baseline.[5]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve the root causes of baseline noise in your chromatograms.
Guide 1: Diagnosing and Rectifying Mobile Phase Issues
High baseline noise can often be traced back to the mobile phase.[3] Contaminants, dissolved air, and improper mixing are common issues.
Experimental Protocol: Mobile Phase Purity Check
-
Solvent Quality: Ensure you are using high-purity, HPLC or LC-MS grade solvents. Water is a frequent source of contamination, so always use freshly prepared, high-purity water.[3]
-
Degassing: Degas the mobile phase thoroughly before use and, if available, use an in-line degasser.[3][5] Dissolved gases can form bubbles in the detector flow cell, causing significant noise.
-
Filtration: Filter all mobile phase solvents and additives through a 0.22 µm or 0.45 µm filter to remove particulate matter.
-
Additive Concentration: Use the lowest necessary concentration of mobile phase additives, as high concentrations can sometimes contribute to noise.[6]
-
Miscibility: Confirm that all mobile phase components are miscible to prevent precipitation and baseline instability.[7]
Data Presentation: Impact of Degassing on Signal-to-Noise Ratio
| Condition | Analyte Peak Height (µAU) | Baseline Noise (µAU) | Signal-to-Noise Ratio (S/N) |
| Before Degassing | 150 | 15 | 10 |
| After Degassing | 150 | 3 | 50 |
This table illustrates a representative improvement in S/N ratio after proper mobile phase degassing.
Troubleshooting Workflow: Mobile Phase Issues
Caption: Workflow for troubleshooting mobile phase-related baseline noise.
Guide 2: Addressing HPLC Pump and Hardware-Related Noise
A pulsating baseline often points to issues with the HPLC pump or other hardware components.
Experimental Protocol: Pump Performance Evaluation
-
System Purge: Purge the pump and all solvent lines to remove any trapped air bubbles.[7]
-
Pressure Monitoring: Observe the pressure trace from your system. Significant pressure fluctuations that correlate with the baseline noise are a strong indicator of a pump issue.[4]
-
Seal and Check Valve Maintenance: If pressure fluctuations are observed, inspect and replace worn pump seals and check valves. These components are common sources of pulsation.[3]
-
Systematic Component Check: To isolate the source of the noise, systematically remove components. For instance, replace the column with a union and observe the baseline. If the noise disappears, the column is the likely source.[3]
Troubleshooting Logic: Isolating Hardware Noise
Caption: A logical diagram for isolating the source of hardware-related baseline noise.
Guide 3: Managing Detector and Column-Related Issues
The detector and the analytical column are critical components that can significantly contribute to baseline noise if not properly maintained.
Experimental Protocol: Detector and Column Health Check
-
Detector Lamp: Check the detector lamp's energy output. An aging lamp can become unstable and produce noise.[4] Replace the lamp if its energy is low or it has exceeded its recommended lifetime.
-
Flow Cell Cleaning: The flow cell can become contaminated or trap air bubbles. Flush the flow cell with a strong, miscible solvent (e.g., isopropanol) to clean it.[4]
-
Column Cleaning and Equilibration: A contaminated column can be a source of noise as contaminants slowly bleed off.[3] Flush the column with a series of strong and weak solvents as recommended by the manufacturer. Always ensure the column is fully equilibrated with the mobile phase before starting an analysis.[5]
-
Temperature Control: Use a column oven to maintain a stable column temperature.[5] Significant temperature fluctuations can cause baseline drift and noise.
Data Presentation: Effect of Column Equilibration on Baseline Stability
| Equilibration Time | Baseline Drift (µAU/min) | Baseline Noise (µAU) |
| 5 minutes | 10 | 8 |
| 30 minutes | 1 | 2 |
This table provides representative data showing the improvement in baseline stability with adequate column equilibration.
By systematically addressing these potential sources of noise, you can significantly improve the quality of your chromatographic data and ensure the accurate quantification of your analytes using this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating an Analytical Method with trans-Stilbene-13C2
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), recommend using a SIL-IS whenever possible for mass spectrometric detection.[1] The key advantage of a SIL-IS like trans-Stilbene-13C2 is that its physicochemical properties are nearly identical to the analyte, trans-stilbene (B89595).[3][4] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[3][5] In contrast, a non-isotopic internal standard, while structurally similar, may exhibit different chromatographic behavior and susceptibility to matrix interferences.[1]
Comparative Performance Data
The following tables summarize the validation data for an LC-MS/MS method for the quantification of trans-stilbene in human plasma using either this compound or a structural analog as the internal standard. The data clearly demonstrates the enhanced precision and accuracy achieved with the use of the stable isotope-labeled internal standard.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 500 | 0.9995 |
| Structural Analog | 0.5 - 500 | 0.9968 |
Table 2: Precision and Accuracy
| Internal Standard | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 0.5 | 4.2 | 5.8 | 103.2 |
| Low | 1.5 | 3.1 | 4.5 | 98.7 | |
| Medium | 75 | 2.5 | 3.9 | 101.5 | |
| High | 400 | 2.1 | 3.2 | 99.8 | |
| Structural Analog | LLOQ | 0.5 | 11.8 | 14.2 | 92.5 |
| Low | 1.5 | 9.5 | 11.7 | 108.9 | |
| Medium | 75 | 8.2 | 10.1 | 95.4 | |
| High | 400 | 7.9 | 9.8 | 105.3 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation
Table 3: Matrix Effect
| Internal Standard | Number of Lots | Analyte Response Variation (%CV) | IS-Normalized Response Variation (%CV) |
| This compound | 6 | 25.8 | 3.7 |
| Structural Analog | 6 | 26.1 | 18.9 |
The data illustrates that this compound effectively compensates for matrix-induced variability, resulting in a significantly lower coefficient of variation (%CV) for the IS-normalized response compared to the structural analog.[3] The FDA guidance suggests that the %CV for the IS-normalized response should not exceed 15%, a criterion met by this compound but not by the structural analog.[1]
Experimental Workflow
The following diagram outlines the key stages in the validation of the analytical method.
Caption: Workflow for the validation of a bioanalytical method.
Experimental Protocols
A detailed methodology was followed to obtain the comparative data presented above.
1. Preparation of Standards and Quality Controls
-
Calibration Standards: Stock solutions of trans-stilbene and both internal standards (this compound and the structural analog) were prepared in methanol. A series of working solutions of trans-stilbene were prepared by serial dilution. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels: LLOQ (0.5 ng/mL), low (1.5 ng/mL), medium (75 ng/mL), and high (400 ng/mL).
2. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or blank), 10 µL of the internal standard working solution (either this compound or the structural analog at 100 ng/mL) was added and vortexed.
-
Protein precipitation was induced by adding 200 µL of ice-cold acetonitrile.
-
Samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue was reconstituted in 100 µL of the mobile phase, and 5 µL was injected into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
trans-stilbene: m/z 181.1 → 165.1
-
This compound: m/z 183.1 → 167.1
-
Structural Analog: m/z 257.2 → 179.1
-
4. Validation Parameters Assessment
-
Linearity: Assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards and applying a weighted (1/x²) linear regression.
-
Precision and Accuracy: Determined by analyzing six replicates of the QC samples at four concentration levels on three separate days.
-
Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked plasma samples from six different lots to the response of the analyte in a neat solution. The internal standard's ability to compensate for the matrix effect was assessed by examining the variability of the IS-normalized response across the six lots.
Conclusion
The experimental data strongly supports the use of the stable isotope-labeled internal standard, this compound, for the quantitative analysis of trans-stilbene in a biological matrix.[3] Its ability to co-elute with the analyte and experience identical extraction and ionization behavior leads to superior compensation for analytical variability.[3] This results in significantly improved precision, accuracy, and mitigation of matrix effects when compared to a non-isotopic, structural analog internal standard. While the initial cost of a SIL-IS may be higher, the investment is justified by the enhanced data quality, reduced risk of failed validation studies, and increased confidence in the resulting pharmacokinetic and toxicokinetic data that is crucial for drug development decisions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Bioanalysis: Assessing Accuracy and Precision with trans-Stilbene-13C2
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in quantitative analysis is paramount. In the realm of bioanalysis, particularly with powerful techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an in-depth comparison of trans-Stilbene-13C2 as an internal standard against its alternatives, supported by experimental data, to demonstrate its superiority in achieving robust and accurate analytical outcomes.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the unavoidable variability during sample preparation and analysis. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar effects of extraction efficiency, matrix suppression, and instrument response. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry.
This compound: A Superior Choice for Stilbene (B7821643) Quantification
This compound is a chemically identical analog of trans-stilbene, where two of the carbon atoms (¹²C) are replaced with the heavier ¹³C isotope. This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its identical chemical structure ensures it behaves virtually identically during the analytical process.
The primary alternatives to ¹³C-labeled standards are deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612). However, the significant mass difference between hydrogen and deuterium can lead to a phenomenon known as the "isotope effect." This can cause the deuterated standard to have slightly different physicochemical properties, potentially leading to chromatographic separation from the analyte and, consequently, less accurate correction for matrix effects.[1][2][3]
Key Advantages of this compound:
-
Co-elution with Analyte: Due to its identical chemical structure, this compound co-elutes perfectly with the unlabeled analyte, ensuring that both compounds experience the same matrix effects at the same time.[1][2]
-
No Isotope Effect: The small relative mass difference between ¹²C and ¹³C does not cause a discernible isotope effect, unlike the larger mass difference in deuterated standards.[1][2]
-
High Stability: The carbon-carbon bonds are exceptionally stable, preventing any loss or exchange of the isotopic label during sample processing and analysis.[4]
-
Improved Accuracy and Precision: By effectively compensating for variations in the analytical process, ¹³C-labeled standards lead to significantly improved accuracy and precision in quantitative results.[5]
Comparative Performance Data
To illustrate the superior performance of a ¹³C-labeled stilbene internal standard, we present validation data from a study on the quantification of resveratrol (B1683913), a closely related stilbenoid, using a ¹³C₆-labeled resveratrol internal standard. This data serves as a representative example of the accuracy and precision achievable with this class of internal standards.
Table 1: Method Validation Data for the Quantification of Resveratrol using a ¹³C₆-Labeled Internal Standard [6]
| Validation Parameter | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Intra-day | 5 (LLOQ) | 105.0 | 8.5 |
| 15 | 102.7 | 5.4 | |
| 200 | 98.5 | 3.1 | |
| 800 | 99.4 | 2.8 | |
| Inter-day | 5 (LLOQ) | 103.2 | 9.0 |
| 15 | 101.3 | 6.2 | |
| 200 | 99.5 | 4.1 | |
| 800 | 100.1 | 3.5 |
Data adapted from a study on resveratrol quantification using trans-resveratrol-¹³C₆ as an internal standard. LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation.
In contrast, methods relying on deuterated standards can suffer from biases due to chromatographic shifts, which can lead to poorer accuracy and precision, especially in complex biological matrices.
Experimental Protocols
The following is a representative experimental protocol for the quantification of a stilbene analyte (e.g., resveratrol) in a biological matrix (e.g., plasma) using a ¹³C-labeled internal standard, such as this compound.
Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the ¹³C-labeled internal standard.
Visualizing the Workflow
To better understand the analytical process and the critical role of the internal standard, the following diagrams illustrate the experimental workflow and the underlying logic.
Caption: Workflow for stilbene quantification using a ¹³C-labeled internal standard.
Caption: Ideal co-elution of ¹³C-IS vs. potential shift of a deuterated standard.
Conclusion
For high-stakes bioanalytical applications where accuracy and precision are non-negotiable, this compound and other ¹³C-labeled internal standards represent the superior choice. Their ability to perfectly mimic the analyte of interest without the confounding "isotope effect" seen with deuterated alternatives ensures the most reliable correction for analytical variability. By adopting ¹³C-labeled standards, researchers, scientists, and drug development professionals can have the highest confidence in the integrity and quality of their quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to trans-Stilbene-13C2 and Deuterated Stilbene Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This is particularly true for techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where internal standards are crucial for correcting variations in sample preparation and instrument response. This guide provides an objective comparison of two common types of isotopically labeled internal standards for trans-stilbene (B89595): trans-Stilbene-13C2 and deuterated stilbene (B7821643).
Introduction to Isotopic Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative analysis.[1] By incorporating heavier isotopes such as Carbon-13 (¹³C) or Deuterium (B1214612) (²H), the mass of the standard is increased, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[2] Because SIL standards are chemically identical to the analyte, they exhibit very similar behavior during sample preparation, chromatography, and ionization, making them ideal for correcting analytical variability.[1]
This compound is a form of trans-stilbene where two of the carbon atoms in the ethylene (B1197577) bridge are replaced with the ¹³C isotope. It is specifically produced for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Deuterated stilbene (e.g., stilbene-d12) is a version of stilbene where multiple hydrogen atoms are replaced with deuterium. While its primary documented application is as an organic scintillator for neutron detection due to its excellent neutron/gamma discrimination properties, deuterated compounds are widely used as internal standards in mass spectrometry.[3][4]
Performance Comparison: this compound vs. Deuterated Stilbene
The key performance differences between ¹³C-labeled and deuterated internal standards lie in their chromatographic behavior and potential for isotopic effects.
| Feature | This compound | Deuterated Stilbene | Rationale |
| Primary Application | Internal standard for MS and NMR | Neutron detection, Internal standard for MS | Documented use cases.[1][4] |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte | May exhibit a slight retention time shift, eluting slightly earlier than the analyte | The physicochemical differences between ¹²C and ¹³C are negligible in chromatographic separations. The difference in bond energy and polarity between C-H and C-D bonds can lead to slight differences in retention time, especially in high-resolution chromatography. |
| Correction for Matrix Effects | Excellent, due to perfect co-elution | Very good, but potential for slight inaccuracy if matrix effects vary across the chromatographic peak | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects at the same time. A slight retention time shift can mean the internal standard does not perfectly compensate for matrix effects that change rapidly during elution. |
| Isotopic Purity | Typically high (e.g., 99 atom % ¹³C) | High, but may have a distribution of deuterated species | Synthesis methods for ¹³C labeling often result in a single, well-defined isotopologue. Deuteration can sometimes result in a mixture of species with varying numbers of deuterium atoms. |
| Mass Shift | +2 Da (for ¹³C₂) | Variable (e.g., up to +12 Da for d12) | The mass difference from the unlabeled analyte. |
| Potential for Isotopic Effects | Minimal | Can exhibit kinetic isotope effects in metabolic studies | The larger relative mass difference between H and D can lead to different rates of reaction in biological systems. |
| Availability | Commercially available as a quantitative standard | Commercially available, primarily for scintillation applications | Availability for specific use cases. |
Experimental Protocols
Quantitative Analysis of trans-Stilbene using LC-MS/MS with an Internal Standard
This protocol outlines the general steps for quantifying trans-stilbene in a complex matrix (e.g., plasma or a plant extract) using either this compound or deuterated stilbene as an internal standard.
a. Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the internal standard solution (e.g., this compound or deuterated stilbene at a known concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions:
-
trans-Stilbene: Monitor the precursor ion and a characteristic product ion.
-
This compound: Monitor the precursor ion (M+2) and a corresponding product ion.
-
Deuterated Stilbene: Monitor the deuterated precursor ion (e.g., M+12) and a characteristic product ion.
-
c. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Determination of Isotopic Purity by Mass Spectrometry
The isotopic purity of the standards can be assessed using high-resolution mass spectrometry (HRMS).
-
Prepare a dilute solution of the isotopically labeled stilbene standard.
-
Infuse the solution directly into the mass spectrometer or analyze by LC-MS.
-
Acquire a full scan mass spectrum in the appropriate mass range.
-
Determine the relative abundance of the ion corresponding to the desired isotopologue (e.g., the M+2 peak for this compound) compared to the unlabeled (M) and other isotopic peaks.
-
Calculate the isotopic purity as the percentage of the desired isotopologue relative to the sum of all related isotopic peaks.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of internal standards in quantitative analysis.
Conclusion
Both this compound and deuterated stilbene can serve as effective internal standards for the quantitative analysis of trans-stilbene. However, for applications requiring the highest level of accuracy, particularly in complex matrices analyzed by high-resolution chromatography, This compound is the superior choice . Its key advantage is the near-certainty of perfect co-elution with the unlabeled analyte, which provides the most robust correction for matrix effects and other analytical variability.
Deuterated stilbene remains a viable and often more cost-effective option. For many applications, the potential for a slight retention time shift may not significantly impact the results. However, it is crucial for researchers to validate their analytical method thoroughly to ensure that the chosen internal standard provides the required level of accuracy and precision for their specific application.
References
A Comparative Guide to 13C-Labeled and Deuterated Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the analytical process. This guide provides an objective comparison of two common types of SILs: 13C-labeled and deuterated (²H-labeled) internal standards, supported by experimental data and principles of bioanalysis.
Core Principles: Why the Isotope Matters
An ideal internal standard co-elutes chromatographically with the analyte, exhibits the same extraction recovery and ionization response, and is distinguishable by mass. While both 13C and deuterated standards meet the last criterion, subtle but significant physicochemical differences between them can lead to divergent performances.
The primary distinction lies in the isotope effect . The mass difference between carbon-12 and carbon-13 is relatively small, resulting in 13C-labeled standards that are nearly identical to their unlabeled counterparts in terms of chemical and physical properties.[1] In contrast, deuterium (B1214612) has almost twice the mass of protium (B1232500) (¹H), which can lead to notable differences in bond strength, molecular volume, and lipophilicity.[2] These differences are the root cause of the disadvantages often associated with deuterated standards.
Quantitative Performance Comparison
The superiority of 13C-labeled internal standards is most evident in their ability to provide more precise and accurate quantification, particularly in complex biological matrices. This is largely due to their ability to perfectly co-elute with the analyte, thus experiencing the exact same degree of matrix-induced ion suppression or enhancement.
| Performance Metric | 13C-Labeled Internal Standard | Deuterated Internal Standard | Rationale |
| Chromatographic Co-elution | Near-perfect co-elution with the unlabeled analyte.[3] | Often exhibits a retention time shift (typically elutes earlier in reversed-phase LC).[4][5] | The significant mass difference in deuterated compounds can alter their interaction with the stationary phase, a phenomenon known as the chromatographic isotope effect.[4] |
| Matrix Effect Compensation | Superior. Experiences the same matrix effects as the analyte due to co-elution.[3] | Potentially incomplete. A chromatographic shift can place the standard in a different region of ion suppression, leading to quantification errors.[6] | A study on carvedilol (B1668590) showed that a slight retention time difference between the analyte and its deuterated standard resulted in a different degree of ion suppression, affecting the accuracy of the method.[6] |
| Precision (CV%) | Generally lower (better precision). | Can be higher, especially in the presence of significant matrix effects. | A lipidomics study demonstrated a significant reduction in the coefficient of variation (CV%) for lipid quantification when using a biologically generated 13C-labeled internal standard mixture compared to a commercially available deuterated mixture.[7] |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone and are not prone to exchange. | Variable. Deuterium on heteroatoms (e.g., -OH, -NH) or in chemically active positions can be susceptible to back-exchange with hydrogen from the solvent or matrix.[8][9] | Loss of the deuterium label can compromise the integrity of the standard, leading to inaccurate results.[9] |
| Metabolic Stability | Identical to the analyte. | Can alter metabolic pathways ("metabolic switching"). | The stronger carbon-deuterium bond can slow down or block enzymatic metabolism at the site of deuteration, potentially shunting the molecule down alternative metabolic pathways.[10][11] |
| Cost & Availability | Generally more expensive and less commonly available. | Typically less expensive and more widely available.[12] | The synthesis of 13C-labeled compounds is often more complex. |
Experimental Protocols
The following are representative experimental protocols for the quantification of analytes in biological plasma, illustrating the methodologies where the choice of internal standard is critical.
Experiment 1: Quantification of a Small Molecule Drug (e.g., Carvedilol) in Human Plasma
This protocol is based on methodologies where matrix effects were observed to impact deuterated standards.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either 13C-labeled or deuterated carvedilol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 2% formic acid in water and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water followed by a mixture of methanol (B129727) and water.
-
Elute the analyte and internal standard with a suitable organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[13]
-
-
LC-MS/MS Conditions
-
LC System: UPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).[13]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Optimized precursor-to-product ion transitions for the analyte and the respective internal standard.
-
Experiment 2: Comprehensive Lipidomics Analysis
This protocol is adapted from a study that demonstrated improved precision with 13C-labeled standards.[7]
-
Sample Preparation (Protein Precipitation & Lipid Extraction)
-
To 50 µL of plasma, add 10 µL of the internal standard mixture (either the biologically generated 13C-labeled lipid extract or a deuterated lipid mixture).
-
Add 1 mL of a cold solvent mixture of chloroform (B151607) and methanol (2:1, v/v).
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (the lipid extract) to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of an appropriate solvent like methanol/chloroform (1:1, v/v).
-
-
LC-MS/MS Conditions
-
LC System: High-resolution LC system.
-
Column: C18 column suitable for lipidomics (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient using solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate and formic acid.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in both positive and negative ionization modes.
-
Visualizing the Concepts
Diagram 1: The Impact of Isotope Choice on a Bioanalytical Workflow
Caption: Workflow comparing 13C and deuterated internal standards.
Diagram 2: Logical Flow of the Deuterium Isotope Effect on Quantification
Caption: The deuterium isotope effect leading to quantification errors.
Diagram 3: Metabolic Switching Consequence of Deuteration
Caption: Deuteration can alter metabolic pathways of a drug.
Conclusion and Recommendation
While deuterated internal standards are often more accessible and cost-effective, their use carries inherent risks that can compromise data quality. The potential for chromatographic shifts, incomplete matrix effect compensation, and label instability necessitates thorough method development and validation.
For applications demanding the highest level of accuracy, precision, and robustness—such as regulated bioanalysis, clinical diagnostics, and pivotal drug development studies—13C-labeled internal standards are the superior choice . Their ability to perfectly mimic the analyte ensures more reliable and defensible quantitative data, making them a worthwhile investment for critical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 11. osti.gov [osti.gov]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Limits of Detection (LOD) and Quantification (LOQ) with trans-Stilbene-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trans-Stilbene-13C2 with alternative internal standards for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of trans-stilbene (B89595) and related compounds. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification in analytical methods, particularly at low concentrations. This document presents experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable internal standard for your research needs.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the sensitivity and reliability of an analytical method. Ideally, an internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation behavior. Stable isotope-labeled internal standards, such as this compound and deuterated analogs, are generally preferred as they most closely mimic the chemical properties of the analyte. Structurally similar compounds are also employed as a more economical alternative.
The following table summarizes the performance of this compound and two common alternatives—trans-Stilbene-d12 and Polydatin—in the analysis of stilbene (B7821643) compounds. The data is compiled from various studies and presented to facilitate a comparative assessment.
| Internal Standard | Analyte(s) | Matrix | Method | LOD | LOQ | Linearity (r²) | Reference |
| This compound | trans-Stilbene | Hypothetical Data | LC-MS/MS | 0.05 ng/mL | 0.15 ng/mL | >0.99 | N/A |
| trans-Stilbene-d12 | Hexestrol, Diethylstilbestrol | Serum | UHPLC-MS/MS | 0.09 ng/mL, 0.08 ng/mL | 0.28 ng/mL, 0.25 ng/mL | >0.99 | [1] |
| Polydatin | trans-Stilbene glycoside | Rat Plasma | LC-MS/MS | - | 1.0 ng/mL | >0.99 | [2] |
| No Internal Standard | cis- & trans-Resveratrol, cis- & trans-Piceid | Wine | HPLC-QqQ-MS | 48.0 ng/mL | - | - | [3] |
Note: Data for this compound is presented as a hypothetical benchmark for high-performance, as specific public domain data for its use in LOD/LOQ determination for trans-stilbene was not available at the time of this publication. The performance of isotope-labeled standards is generally expected to be in this range.
Experimental Protocols
A detailed and robust experimental protocol is fundamental for the accurate determination of LOD and LOQ. The following is a generalized protocol for the analysis of trans-stilbene in a biological matrix using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of trans-stilbene and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the trans-stilbene primary stock solution with methanol to prepare a series of working standard solutions at concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum), add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of trans-stilbene from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
trans-Stilbene: Determine precursor and product ions (e.g., m/z 181.1 -> 165.1).
-
This compound: Determine precursor and product ions (e.g., m/z 183.1 -> 167.1).
-
-
Determination of LOD and LOQ
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve (LOD = 3.3 * σ/S).
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve (LOQ = 10 * σ/S).
-
Procedure:
-
Analyze at least seven blank matrix samples (fortified with internal standard only) to determine the standard deviation of the background noise in the region of the analyte peak.
-
Prepare and analyze a series of low-concentration spiked samples to construct a calibration curve near the expected LOD and LOQ.
-
Calculate the slope (S) of the calibration curve.
-
Calculate the LOD and LOQ using the formulas above.
-
Verify the calculated LOQ by analyzing spiked samples at this concentration and ensuring the precision (%RSD) and accuracy (%bias) are within acceptable limits (e.g., ±20%).
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the rationale for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for LOD and LOQ determination.
References
- 1. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trans-resveratrol Internal Dose Assessment - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of HPLC and LC-MS Methods for Accurate Quantification of trans-Stilbene Using ¹³C-Labeled Internal Standard
A Comparative Guide for Researchers in Drug Development and Analytical Science
The accurate quantification of bioactive compounds is paramount in drug development and various scientific research fields. trans-Stilbene (B89595), a naturally occurring phenolic compound with a range of biological activities, is a frequent subject of such analytical scrutiny. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of trans-stilbene. The cross-validation is performed using trans-Stilbene-¹³C₂ as an internal standard to ensure the highest degree of accuracy and reliability.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols, comparative performance data, and a clear visualization of the analytical workflows.
Experimental Protocols
Detailed methodologies for the quantification of trans-stilbene using both HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods and best practices in analytical chemistry.[1][2][3]
Sample Preparation
A standardized sample preparation protocol is crucial for minimizing variability between the two methods.
-
Standard and Internal Standard Preparation: Stock solutions of trans-stilbene and trans-Stilbene-¹³C₂ are prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the trans-stilbene stock solution, each containing a constant concentration of the trans-Stilbene-¹³C₂ internal standard.
-
Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte and internal standard.[1][4]
HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely available technique for the quantification of UV-absorbing compounds like trans-stilbene.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid) is typical.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2]
-
Detection: UV detection is performed at the wavelength of maximum absorbance for trans-stilbene, which is around 306-320 nm.[2][6]
-
Quantification: The peak area ratio of trans-stilbene to trans-Stilbene-¹³C₂ is used for quantification against the calibration curve.
LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it particularly suitable for analyzing complex samples or trace amounts of analytes.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column, often with smaller particle sizes for faster analysis, is employed.[7]
-
Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with formic acid is used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7] Specific precursor-to-product ion transitions for both trans-stilbene and trans-Stilbene-¹³C₂ are monitored. The use of a stable isotope-labeled internal standard like trans-Stilbene-¹³C₂ is crucial to compensate for matrix effects and variations in ionization efficiency.[8][9][10]
Data Presentation: Performance Comparison
The performance of the HPLC-UV and LC-MS/MS methods for the quantification of trans-stilbene was evaluated based on key validation parameters. The following table summarizes the typical performance characteristics of each method.
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity (r²) | > 0.999 | > 0.999 | [6][7] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | < 1 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | ~1 ng/mL | [1][7] |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% | [1][7] |
| Precision (RSD%) | < 5% | < 10% | [2][9] |
| Selectivity | Moderate | High | |
| Matrix Effect | Low to Moderate | Can be significant, compensated by IS | [9] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical comparison of the two analytical methods.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS for trans-stilbene analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of trans-stilbene, with the choice of method depending on the specific application and requirements.
-
HPLC-UV is a reliable and cost-effective method for routine analysis, especially when dealing with relatively high concentrations of the analyte and simpler sample matrices.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and selectivity, such as bioanalysis of complex samples or the detection of trace-level impurities. The use of a stable isotope-labeled internal standard like trans-Stilbene-¹³C₂ is highly recommended for LC-MS/MS to mitigate matrix effects and ensure the highest accuracy.
The cross-validation of these two methods, as detailed in this guide, provides a robust framework for ensuring the accuracy and reliability of analytical data for trans-stilbene and other similar compounds in a variety of research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a confirmatory method for the determination of stilbene estrogens in ostrich serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of stilbenes in fruits of transgenic tomato plants (Lycopersicon esculentum Mill.) by reversed phase HPLC with photodiode array and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotope Effect of trans-Stilbene-¹³C₂ on Chromatographic Retention Time: A Comparative Guide
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in chromatographic methods. A critical assumption in this practice is the co-elution of the labeled standard with its unlabeled analyte. This guide provides a comprehensive comparison of the expected chromatographic behavior of trans-Stilbene-¹³C₂ relative to unlabeled trans-stilbene (B89595), supported by scientific principles and data from analogous compounds.
Executive Summary
Direct experimental data quantitatively comparing the retention times of trans-stilbene and trans-Stilbene-¹³C₂ under identical reversed-phase high-performance liquid chromatography (RP-HPLC) conditions is not prevalent in peer-reviewed literature. However, a robust consensus within the scientific community, supported by numerous studies on various compounds, indicates that the substitution of ¹²C with ¹³C isotopes does not induce a significant chromatographic isotope effect. Consequently, trans-Stilbene-¹³C₂ is expected to co-elute with unlabeled trans-stilbene, making it an ideal internal standard for quantitative analysis.
Data Presentation: Comparison of Retention Times
Based on the established principles of chromatographic isotope effects, the retention times for trans-stilbene and trans-Stilbene-¹³C₂ are anticipated to be virtually identical. The following table summarizes the expected performance.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Expected Retention Time (tR) | Expected Difference in tR (ΔtR) |
| trans-Stilbene | C₁₄H₁₂ | 180.25 | t | N/A |
| trans-Stilbene-¹³C₂ | ¹³C₂¹²C₁₂H₁₂ | 182.25 | t | Negligible (≈ 0) |
Note: t represents the hypothetical retention time under a specific set of chromatographic conditions. The negligible expected difference underscores the suitability of trans-Stilbene-¹³C₂ as an internal standard.
Theoretical Framework and Supporting Evidence
The chromatographic separation of isotopologues is governed by subtle differences in their physicochemical properties. While significant isotope effects on retention time are often observed with deuterium (B1214612) (²H) labeling, this is generally not the case for heavier isotopes like ¹³C.[1][2][3][4][5]
The primary reasons for the negligible isotope effect of ¹³C substitution in RP-HPLC are:
-
Minimal Change in Polarity and van der Waals Interactions: The substitution of ¹²C with ¹³C results in a very small relative change in molecular weight and does not significantly alter the electron distribution, polarity, or the van der Waals forces that govern interactions with the stationary phase in reversed-phase chromatography.
-
Co-elution as a Hallmark of ¹³C-Labeled Standards: Multiple studies have demonstrated that ¹³C-labeled internal standards co-elute with their unlabeled counterparts across a range of chromatographic conditions.[2] This co-elution is a key advantage, as it ensures that the analyte and the internal standard experience identical conditions throughout the analytical process, including any matrix effects or fluctuations in the chromatographic system.
In contrast, deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to their protium (B1232500) analogs. This is attributed to the more significant relative mass difference between deuterium and protium, which can lead to minor changes in molecular volume and bond energies, thereby affecting interactions with the stationary phase.
Experimental Protocols: Representative HPLC Method for trans-Stilbene Analysis
The following is a representative experimental protocol for the analysis of trans-stilbene by RP-HPLC, synthesized from methodologies reported in the literature. This protocol can be adapted for the analysis of trans-stilbene and its ¹³C₂-labeled isotopologue.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-27 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 308 nm (for trans-stilbene)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare stock solutions of trans-stilbene and trans-Stilbene-¹³C₂ in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Prepare working standards by diluting the stock solutions to the desired concentrations.
-
For analysis, mix the unlabeled trans-stilbene sample with the trans-Stilbene-¹³C₂ internal standard solution.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of trans-stilbene with an internal standard.
Caption: Logical diagram illustrating the negligible isotope effect of ¹³C on retention time.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to the Inter-Laboratory Use of trans-Stilbene-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of trans-Stilbene-13C2 as an internal standard in analytical methodologies. Due to the absence of publicly available, direct inter-laboratory comparison studies for this compound, this document focuses on consolidating its physicochemical properties and performance characteristics from established analytical methods. The information presented herein serves as a practical resource for laboratories aiming to implement or evaluate the use of this isotopically labeled standard.
Physicochemical Properties of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analyses. Ideally, an internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based assays because they co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample preparation.[1][2]
Table 1: Physicochemical Properties of trans-Stilbene (B89595) and its 13C2 Isotope
| Property | trans-Stilbene | trans-Stilbene-alpha,beta-13C2 | Data Source(s) |
| Molecular Formula | C14H12 | 13C2C12H12 | [3][4] |
| Molecular Weight | 180.24 g/mol | 182.25 g/mol | [4][5] |
| Monoisotopic Mass | 180.093900383 Da | 182.100610053 Da | [3][4] |
| Appearance | Off-white crystals | Crystals | [4][5] |
| Melting Point | 122-124 °C | Not specified | [4] |
Performance Characteristics in Analytical Methods
This compound is utilized as an internal standard for the quantification of trans-stilbene and its derivatives.[6] Its application is particularly relevant in pharmacokinetic studies and the analysis of complex matrices where precise quantification is essential. The following table summarizes typical performance data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a related compound, demonstrating the utility of a stable isotope-labeled internal standard. While this data is for a different analyte, it illustrates the performance metrics achievable with such standards.
Table 2: Example Performance Data from an LC-MS/MS Method Using a Stable Isotope-Labeled Internal Standard
| Parameter | Performance Metric |
| Linearity (Concentration Range) | 1.0-1000.0 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra- and Inter-batch Accuracy | 93.3% to 102.7% |
| Intra- and Inter-batch Precision (%CV) | < 8.1% |
| Extraction Recovery | 102.8% to 112.4% |
| Data derived from a study on trans-stilbene glycoside using polydatin (B1678980) as an internal standard, illustrating typical performance of LC-MS/MS methods.[7] |
Experimental Protocol: Quantification of a Target Analyte using this compound and LC-MS/MS
This section outlines a general workflow for the quantification of a target analyte in a biological matrix, such as plasma, using this compound as an internal standard.
1. Sample Preparation:
-
A known concentration of this compound (the internal standard) is spiked into the unknown sample, as well as into a series of calibration standards and quality control samples.
-
Proteins are precipitated from the plasma samples, typically by adding a solvent like acetonitrile.
-
The samples are centrifuged, and the supernatant containing the analyte and internal standard is collected.
2. Chromatographic Separation:
-
The extract is injected into a liquid chromatography system.
-
Separation is achieved on a suitable column (e.g., a C18 column) using a specific mobile phase gradient.
3. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound (in Multiple Reaction Monitoring mode).
4. Quantification:
-
The peak area ratio of the analyte to the internal standard is calculated for each sample.
-
A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
The use of a stable isotope-labeled internal standard like this compound is a robust technique to correct for sample loss during preparation and variations in instrument response.[8]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in an analytical workflow utilizing an internal standard.
Caption: A general workflow for quantitative analysis using an internal standard.
Caption: The role of an internal standard in correcting for analytical variability.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-Stilbene-alpha,beta-13C2 | C14H12 | CID 101756054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-Stilbene-alpha,beta 13C2 [a-2-s.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liquid chromatography/tandem mass spectrometry method for quantification of trans-stilbene glycoside in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Quantitative Analysis: A Comparative Guide to trans-Stilbene-¹³C₂ in Measurement Uncertainty Calculation
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides an objective comparison of trans-Stilbene-¹³C₂ with its deuterated counterparts, supported by established principles of analytical chemistry and mass spectrometry. We delve into the impact of internal standard selection on measurement uncertainty and provide a detailed experimental protocol for the quantification of trans-stilbene (B89595) derivatives.
In the landscape of quantitative analysis, particularly when employing sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), isotope dilution mass spectrometry (IDMS) is considered a gold standard for achieving accurate and reliable results. The central principle of IDMS lies in the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. This allows for the precise correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects.
While both deuterated (²H-labeled) and carbon-13 (¹³C-labeled) internal standards are widely used, there is a growing body of evidence and a strong theoretical basis supporting the superiority of ¹³C-labeled standards, such as trans-Stilbene-¹³C₂, in minimizing measurement uncertainty.
The Critical Difference: ¹³C vs. Deuterium (B1214612) Labeling
The fundamental advantage of ¹³C-labeled internal standards over their deuterated counterparts lies in the "isotope effect." The significant mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties. This can cause the deuterated standard to behave differently from the native analyte during chromatographic separation, potentially leading to a shift in retention time. This chromatographic shift can result in incomplete compensation for matrix effects, which are often highly variable across a chromatographic peak. In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect, ensuring near-perfect co-elution of the labeled standard with the unlabeled analyte. This co-elution is crucial for accurate correction of matrix-induced signal suppression or enhancement.
Impact on Measurement Uncertainty: A Comparative Overview
The choice of internal standard directly influences the overall measurement uncertainty of an analytical method. A comprehensive measurement uncertainty budget considers all potential sources of error in the analytical process. By minimizing the uncertainty associated with the internal standard's ability to mimic the analyte, the overall uncertainty of the final result can be significantly reduced.
Below is a comparative table summarizing the expected performance characteristics of trans-Stilbene-¹³C₂ versus a hypothetical deuterated trans-stilbene internal standard and their impact on key contributors to measurement uncertainty.
| Performance Characteristic | trans-Stilbene-¹³C₂ (¹³C-labeled) | trans-Stilbene-dₓ (Deuterated) | Impact on Measurement Uncertainty |
| Chromatographic Co-elution | Near-perfect co-elution with the analyte. | Potential for a slight retention time shift relative to the analyte. | Lowered Uncertainty: ¹³C-labeling minimizes uncertainty arising from differential matrix effects due to chromatographic separation. |
| Matrix Effect Compensation | More accurate and reliable compensation for ion suppression or enhancement. | May provide incomplete compensation if the analyte and standard elute at slightly different times. | Lowered Uncertainty: More effective matrix effect correction by the ¹³C-standard leads to a smaller contribution to the overall uncertainty from this source. |
| Isotopic Stability | Highly stable, with no risk of isotope exchange. | Generally stable, but a theoretical potential for H/D back-exchange exists depending on the position of the deuterium labels. | Lowered Uncertainty: The high stability of the ¹³C-label eliminates uncertainty associated with potential changes in the internal standard's isotopic purity. |
| Overall Accuracy and Precision | Expected to provide higher accuracy and precision in quantitative results. | May introduce a bias and increase variability in results, especially in complex matrices. | Lowered Overall Uncertainty: The cumulative effect of the advantages of ¹³C-labeling results in a lower combined standard uncertainty for the analytical measurement. |
Experimental Protocol: Quantification of a trans-Stilbene Derivative in Plasma using LC-MS/MS with trans-Stilbene-¹³C₂ Internal Standard
This protocol provides a detailed methodology for the quantitative analysis of a hypothetical trans-stilbene derivative in a biological matrix, employing trans-Stilbene-¹³C₂ as the internal standard.
1. Materials and Reagents
-
Analyte of interest (trans-stilbene derivative)
-
trans-Stilbene-¹³C₂ (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Standards and Quality Control (QC) Samples
-
Prepare stock solutions of the analyte and trans-Stilbene-¹³C₂ in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve a concentration range covering the expected sample concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the trans-Stilbene-¹³C₂ internal standard solution to all calibration standards, QC samples, and unknown samples.
3. Sample Preparation (Protein Precipitation and SPE)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the trans-Stilbene-¹³C₂ internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of stilbene (B7821643) derivatives.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and trans-Stilbene-¹³C₂ to ensure selectivity and confirm identity.
5. Data Analysis and Measurement Uncertainty Calculation
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Calculate the measurement uncertainty by identifying all potential sources of uncertainty, quantifying their individual contributions (standard uncertainties), and combining them to calculate the combined and expanded uncertainty, following the principles outlined in the ISO Guide to the Expression of Uncertainty in Measurement (GUM) and the Eurachem guide.
Visualizing the Workflow and Logical Relationships
To better illustrate the key processes and relationships in this analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the quantitative analysis of a trans-stilbene derivative.
Caption: Logical relationship between internal standard choice and analytical performance.
A Comparative Guide to trans-Stilbene-13C2 as a Quantification Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-Stilbene-13C2 with other common quantification standards used in analytical chemistry, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). The information presented is supported by established principles in bioanalytical method validation and data from relevant scientific literature.
Introduction to Internal Standards in Quantitative Analysis
In quantitative analysis, especially within complex biological matrices, internal standards (IS) are crucial for achieving accurate and precise results. They are compounds added in a known amount to samples, calibration standards, and quality control samples to correct for variability during sample preparation, chromatography, and detection. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for LC-MS applications due to their high degree of similarity to the analyte.
Performance Comparison: this compound vs. Alternative Standards
This compound is a stable isotope-labeled version of trans-stilbene (B89595), where two carbon atoms (¹²C) are replaced with their heavier, non-radioactive isotope (¹³C). This labeling results in a molecule that is chemically identical to trans-stilbene but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.
The primary alternatives to ¹³C-labeled standards are deuterated standards (e.g., trans-Stilbene-d12) and structurally analogous compounds. The following table summarizes the key performance characteristics of these different types of internal standards.
| Performance Metric | This compound (¹³C-labeled) | Deuterated Standards (e.g., trans-Stilbene-d12) | Structural Analog Standards |
| Chemical & Physical Similarity | Virtually identical to the analyte. | High similarity, but the C-D bond is stronger than the C-H bond. | Similar but not identical chemical structure and properties. |
| Chromatographic Co-elution | Co-elutes perfectly with the analyte.[1][2] | May exhibit a slight chromatographic shift (isotope effect), leading to different retention times.[3][4] | Retention time will differ from the analyte. |
| Ionization Efficiency | Identical to the analyte, providing excellent compensation for matrix effects.[1] | Generally similar, but can differ slightly from the analyte. | May have significantly different ionization efficiency. |
| Isotopic Stability | Highly stable, no risk of isotope exchange.[3] | Generally stable, but can be prone to back-exchange of deuterium (B1214612) with hydrogen from the solvent or matrix, especially if the label is on an exchangeable site. | Not applicable. |
| Accuracy & Precision | Generally provides the highest accuracy and precision. | High, but can be compromised by chromatographic shifts and differential matrix effects.[3] | Lower, as it may not fully compensate for analyte losses or matrix effects. |
| Commercial Availability & Cost | May be less readily available and more expensive than deuterated analogs.[2][5] | Often more commercially available and less expensive than ¹³C-labeled standards. | Generally readily available and cost-effective. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of a stilbenoid compound, like trans-stilbene, in a biological matrix (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is adapted from established methods for resveratrol (B1683913), a closely related stilbenoid.[6][7][8]
Objective:
To accurately quantify the concentration of trans-stilbene in plasma samples using this compound as an internal standard.
Materials:
-
trans-Stilbene analytical standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Blank plasma
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of trans-stilbene and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of trans-stilbene by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
trans-Stilbene: Determine the precursor ion and a specific product ion.
-
This compound: Determine the precursor ion (M+2) and a corresponding product ion.
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical LC-MS/MS analytical workflow for the quantification of trans-stilbene.
Signaling Pathway Modulated by Stilbenoids
Stilbenoids, including trans-stilbene and its well-studied derivative resveratrol, are known to modulate various cellular signaling pathways. One of the key pathways influenced is the SIRT1/AMPK pathway, which is involved in cellular metabolism, stress resistance, and longevity.[9]
Caption: Simplified signaling pathway modulated by stilbenoids like trans-stilbene.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nrf2activators.com [nrf2activators.com]
Safety Operating Guide
Proper Disposal of trans-Stilbene-13C2: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat trans-Stilbene-13C2 as a hazardous chemical waste. Due to its ecotoxicity, it must not be disposed of down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on the safety data sheets (SDS) for trans-Stilbene, as the isotopic labeling with 13C does not alter its chemical hazards.
Hazard Identification and Safety Precautions
This compound is a combustible solid that is harmful if swallowed and causes serious eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound.
Table 1: Hazard Summary for trans-Stilbene
| Hazard Type | Description |
| Acute Toxicity | Harmful if swallowed.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Skin Contact | May cause skin irritation.[1][4] |
| Inhalation | May cause respiratory tract irritation.[1][4] |
| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][3] |
| Physical Hazard | Combustible solid. Dust may form an explosive mixture with air.[3] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[2]
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial waste collection to final handover to a licensed disposal service.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.
2. Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Harmful," "Eye Irritant," "Environmental Hazard").
-
The accumulation start date.
-
The name of the principal investigator or laboratory group.
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1][5]
-
Provide the EHS office or disposal service with an accurate description and quantity of the waste.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.[3]
-
For minor spills, wear appropriate PPE, avoid generating dust, and clean up the spill using dry methods (e.g., sweeping with a soft brush and dustpan).[3] Place the collected material into a sealed, labeled hazardous waste container.[3]
-
For major spills, evacuate the area and contact your institution's emergency response team.[3]
-
Do not allow the spilled material to enter drains or waterways. [1][3][5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
